molecular formula C6H5N3 B179548 4-Methylpyridazine-3-carbonitrile CAS No. 106861-17-0

4-Methylpyridazine-3-carbonitrile

Cat. No.: B179548
CAS No.: 106861-17-0
M. Wt: 119.12 g/mol
InChI Key: XVOXNSDLOXACCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyridazine-3-carbonitrile (CAS 106861-17-0) is a high-purity chemical building block with the molecular formula C 6 H 5 N 3 and a molecular weight of 119.12 g/mol . Its structure features a pyridazine ring substituted with a methyl group and a nitrile function, making it a versatile synthon for further chemical exploration . This compound serves as a key precursor in regioselective Reissert-type reactions for synthesizing more complex 5-substituted pyridazine-3-carbonitriles . Pyridazine carbonitriles are recognized as versatile intermediates in medicinal and agrochemical research; the nitrile group can be readily converted into other valuable functional groups, such as amides and carboxylic acids, facilitating the exploration of novel chemical space . Researchers value this compound for developing new synthetic methodologies and for constructing heterocyclic scaffolds with potential biological activity . Handling and Safety: 4-Methylpyridazine-3-carbonitrile should be handled with care. It is classified with the signal word "Warning" and has the hazard statement H302 (Harmful if swallowed) . Appropriate personal protective equipment should be worn. For safe handling, store the product in a cool, dark place under an inert atmosphere . Notice for Researchers: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-2-3-8-9-6(5)4-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOXNSDLOXACCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545722
Record name 4-Methylpyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106861-17-0
Record name 4-Methylpyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methylpyridazine-3-carbonitrile: Structural Monograph & Synthetic Utility

[1]

Molecular Identity & Physicochemical Profile

4-Methylpyridazine-3-carbonitrile is a functionalized heteroaromatic scaffold belonging to the pyridazine (1,2-diazine) class.[1][2] It is distinguished by the presence of a cyano (nitrile) group at the C3 position and a methyl group at the C4 position.[1] This substitution pattern creates a unique electronic "push-pull" system, making it a valuable intermediate for constructing fused heterocycles and bioisosteres in drug discovery.[1]

Key Chemical Data
PropertySpecification
CAS Number 106861-17-0
IUPAC Name 4-Methylpyridazine-3-carbonitrile
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Exact Mass 119.0483 g/mol
SMILES Cc1ccnnc1C#N
InChI Key GZPHSAQLYPIAIN-UHFFFAOYSA-N (Analogous base structure)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][3]
Polar Surface Area (PSA) ~50 Ų (Estimated based on N=N and C≡N)

Synthetic Pathways & Mechanistic Insight

The synthesis of 4-Methylpyridazine-3-carbonitrile typically requires the functionalization of a pre-existing pyridazine core.[1] The most robust industrial route involves Palladium-catalyzed cyanation (Rosenmund-von Braun reaction variant) of the corresponding chloro-intermediate.[1]

Primary Route: Cyanation of 3-Chloro-4-methylpyridazine

This pathway is preferred for its scalability and selectivity.[1] The starting material, 3-chloro-4-methylpyridazine, acts as the electrophile in a transition-metal catalyzed cross-coupling.[1]

Mechanism:

  • Oxidative Addition: The Pd(0) species inserts into the C-Cl bond of the pyridazine ring.[1] Pyridazines are electron-deficient, facilitating this step compared to phenyl chlorides.[1]

  • Transmetallation: The cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) transfers the -CN group to the palladium center.[1]

  • Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

Reagents & Conditions:

  • Precursor: 3-Chloro-4-methylpyridazine.[1][3]

  • Cyanide Source: Zinc Cyanide (Zn(CN)₂) is preferred over KCN for safety and solubility in organic solvents.[1]

  • Catalyst: Pd₂(dba)₃ with ligands such as dppf or Xantphos to stabilize the catalytic cycle.[1]

  • Solvent/Temp: DMF or DMAc at 100–120°C.

Diagram 1: Synthetic Workflow (Pd-Catalyzed Cyanation)

SynthesisWorkflowStartStart: 3-Chloro-4-methylpyridazineReagentsReagents:Zn(CN)2, Pd2(dba)3, dppfSolvent: DMF, 120°CStart->ReagentsMixIntermediateCatalytic Cycle:Oxidative Addition -> TransmetallationReagents->IntermediateHeatWorkupWorkup:Quench (FeSO4/Water)Extraction (EtOAc)Intermediate->WorkupConversion CompleteProductProduct:4-Methylpyridazine-3-carbonitrileWorkup->ProductPurification

Caption: Step-by-step synthetic workflow for the cyanation of the chloropyridazine precursor utilizing palladium catalysis.

Structural Characterization Protocols

Validating the structure of 4-Methylpyridazine-3-carbonitrile requires a multi-modal approach to confirm regio-isomerism (position of the methyl vs. nitrile).

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum is the definitive tool for structural confirmation.[1]

  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Key Signals (Predicted):

    • δ ~2.4–2.6 ppm (3H, s): Methyl group at C4.[1][4] The shift is deshielded due to the aromatic ring but less so than if it were adjacent to the nitrile.[1]

    • δ ~7.6–7.8 ppm (1H, d): Proton at C5. Coupled to C6 proton.[1]

    • δ ~9.0–9.2 ppm (1H, d): Proton at C6. This proton is highly deshielded due to its proximity to the ring nitrogens (alpha-effect).[1]

  • Differentiation: The coupling constant (

    
    ) between H5 and H6 (~5 Hz) confirms the pyridazine ring integrity.[1]
    
Infrared Spectroscopy (IR)[1]
  • Nitrile Stretch (C≡N): A sharp, diagnostic band at 2220–2240 cm⁻¹ .[1] This confirms the successful installation of the cyano group.[1]

  • C=N Stretch: Bands around 1580 cm⁻¹ characteristic of the diazine ring.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Target Ion: [M+H]⁺ = 120.13 m/z.[1]

  • Fragmentation: Loss of HCN (27 Da) may be observed in MS/MS modes.[1]

Diagram 2: Quality Control Decision Tree

QCDecisionTreeSampleCrude SampleLCMSLC-MS AnalysisTarget: 120.1 m/zSample->LCMSNMR1H-NMR AnalysisCheck RegiochemistryLCMS->NMRMass ConfirmedPurityHPLC Purity>95%?NMR->PurityStructure ConfirmedReleaseRelease for UsePurity->ReleaseYesReprocessRepurify(Column Chromatography)Purity->ReprocessNoReprocess->Purity

Caption: Logic flow for the structural validation and quality control of the synthesized compound.

Pharmaceutical Utility & Applications

4-Methylpyridazine-3-carbonitrile is not merely an end-product but a high-value scaffold in medicinal chemistry.[1]

Bioisosterism

The pyridazine ring is a bioisostere of pyridine and phenyl rings.[1]

  • Polarity: The two adjacent nitrogens increase water solubility compared to a phenyl ring (LogP reduction).[1]

  • Metabolic Stability: The electron-deficient nature of the ring makes it resistant to oxidative metabolism by CYP450 enzymes.[1]

Heterocyclic Fusions

The nitrile group at C3 is highly reactive.[1] It serves as a "linchpin" for constructing fused tricyclic systems, such as Pyrido[3,4-c]pyridazines .[1]

  • Reaction: Condensation with amino-esters or hydrazines can close a third ring onto the nitrile/methyl positions.[1]

  • Target: These fused systems are explored as kinase inhibitors (e.g., VEGFR, CDK) and PDE inhibitors.[1]

Functional Group Interconversion
  • Hydrolysis: Converts -CN to -CONH₂ (Amide) or -COOH (Acid).[1]

  • Reduction: Converts -CN to -CH₂NH₂ (Aminomethyl), facilitating fragment-based drug design (FBDD).[1]

References

  • Lead Sciences. Chemical Catalog: 4-Methylpyridazine-3-carbonitrile Properties. Available at: [Link][1]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 2022.[1][3][5] Available at: [Link][1]

  • PubChem. Compound Summary: Pyridazine-3-carbonitrile derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]

Solubility of 4-Methylpyridazine-3-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Framework: Solubility Profiling & Process Optimization for 4-Methylpyridazine-3-carbonitrile

Executive Summary

4-Methylpyridazine-3-carbonitrile (CAS: 106861-17-0) is a critical heterocyclic building block in the synthesis of bioactive imidazo[1,2-b]pyridazines, widely investigated for therapeutic applications in neurodegenerative disorders such as Parkinson’s and Gaucher disease.

Despite its synthetic utility, specific public thermodynamic solubility data for this intermediate is sparse. This technical guide provides a rigorous framework for solubility determination , thermodynamic modeling, and process optimization. It is designed to empower process chemists to generate high-fidelity data and translate it into robust crystallization workflows.

Chemical Profile & Theoretical Solubility

Understanding the solute-solvent interaction mechanism is the prerequisite for experimental design.

  • Compound: 4-Methylpyridazine-3-carbonitrile[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [2][4]
  • Electronic Character: The pyridazine ring is electron-deficient (

    
    -deficient). The nitrile group at C3 is a strong electron-withdrawing group (EWG), while the methyl group at C4 is a weak electron-donating group (EDG).
    
  • Interaction Potential:

    • H-Bond Acceptor: High (N atoms in the ring and nitrile).

    • H-Bond Donor: None (Aprotic).

    • Dipole Moment: Significant, driven by the nitrile and the inherent polarity of the diazine ring.

Predictive Solubility Hierarchy: Based on Hansen Solubility Parameters (HSP) and dielectric constants, the solubility profile is predicted to follow this order:

  • Polar Aprotic (High Solubility): DMSO > DMF > Acetonitrile (Strong dipole-dipole interactions).

  • Polar Protic (Moderate Solubility): Methanol > Ethanol > Isopropanol (Solute acts as H-bond acceptor).

  • Moderately Polar (Moderate-Low): Ethyl Acetate > Acetone > THF.

  • Non-Polar (Low/Anti-solvent): Toluene > Hexane > Water (Hydrophobic effect dominates).

Experimental Protocol: Dynamic Laser Monitoring

To establish a solubility curve (


 vs. 

) with high precision, the Dynamic Laser Monitoring Observation Technique is superior to gravimetric methods due to its reproducibility and ability to detect the exact point of dissolution (clear point).
Apparatus Setup
  • Reactor: Jacketed glass vessel (50 mL) with magnetic stirring.

  • Temperature Control: Programmable thermostatic bath (Accuracy

    
     0.05 K).
    
  • Detection: Laser transmissometer (He-Ne laser, 632.8 nm) + Photodiode detector.

  • Atmosphere: Nitrogen inerting (to prevent moisture absorption by hygroscopic solvents).

Workflow Diagram

Solubility_Protocol Start Start: Weigh Solute (m1) & Solvent (m2) Mix Equilibration: Stir at T_start < T_dissolution Start->Mix Heat Heating Ramp: Rate = 2 K/h (Slow) Mix->Heat Laser Laser Monitoring: Measure Transmittance (I/I0) Heat->Laser Decision Is Transmittance Max? Laser->Decision Decision->Heat No (Cloudy) Record Record T_dissolution (Clear Point) Decision->Record Yes (Clear) Add Add Solvent (Dilution) Record->Add Next Point End Calculate Mole Fraction (x) Record->End Add->Mix

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve.

Step-by-Step Methodology
  • Preparation: Calibrate the thermometer and balance. Ensure solvents are HPLC grade.

  • Loading: Place a known mass of 4-Methylpyridazine-3-carbonitrile (

    
    ) into the vessel. Add a known mass of solvent (
    
    
    
    ).
  • Equilibration: Set the bath temperature 10 K below the expected dissolution temperature. Stir at 400 rpm.

  • Ramping: Increase temperature linearly at a slow rate (e.g., 0.2 K/min) to minimize thermal lag.

  • Detection: Monitor laser transmittance. The transition from a scattering suspension to a clear solution results in a sharp rise in transmittance.

  • Data Point: Record the temperature (

    
    ) at which transmittance maximizes. This is the saturation temperature for the concentration 
    
    
    
    .
  • Iteration: Add more solvent to dilute the solution and repeat steps 3-6 to generate the full curve.

Thermodynamic Modeling Framework

Once experimental data is acquired, it must be correlated using thermodynamic models to calculate dissolution enthalpy and entropy.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data with temperature.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via Multiple Linear Regression (MLR).
    

Interpretation:

  • A positive correlation between

    
     and 
    
    
    
    indicates an endothermic process.
  • The parameters allow for interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis

To extract thermodynamic properties:



  • 
     (Enthalpy of Solution): 
    
    • 
      :  Endothermic. Solubility increases with temperature (Typical for organic solids).
      
    • 
      :  Exothermic. Solubility decreases with temperature.
      
  • 
     (Gibbs Free Energy): 
    
    
    
    .
    • Must be negative for spontaneous dissolution.

Process Design: Crystallization Strategy

The solubility profile determines the optimal crystallization technique.

Solvent Selection Logic

Solvent_Selection Input Solubility Data Analysis Slope Slope of Solubility Curve? Input->Slope Steep Steep Slope (High dS/dT) Slope->Steep High Sensitivity Flat Flat Slope (Low dS/dT) Slope->Flat Low Sensitivity Cooling Cooling Crystallization Steep->Cooling Preferred AntiSolvent Anti-Solvent Crystallization Flat->AntiSolvent If Anti-solvent exists Evap Evaporative Crystallization Flat->Evap If stable to heat

Figure 2: Decision matrix for crystallization process selection.

Optimization Recommendations
  • Cooling Crystallization:

    • Target Solvent: Likely Ethanol or Isopropanol . These solvents typically show a steep solubility-temperature dependence for pyridazine derivatives, allowing for high recovery yields upon cooling from 60°C to 5°C.

    • Seeding: Introduce seeds at the metastable zone width (MSZW) limit to control particle size distribution (PSD).

  • Anti-Solvent Crystallization:

    • Primary Solvent: Acetonitrile or DMF (High solubility).

    • Anti-Solvent: Water .[5]

    • Protocol: Dissolve 4-Methylpyridazine-3-carbonitrile in the primary solvent at ambient temperature. Slowly add water. The hydrophobic methyl group will drive precipitation as water content increases.

    • Benefit: Suitable for heat-sensitive compounds, though this specific nitrile is generally thermally stable.

Data Presentation Template

When documenting your results, use the following standard table format to ensure compatibility with thermodynamic databases.

SolventT (K)

(Mole Fraction)

(Apelblat)
RAD (%)
Methanol 293.15[Value][Value][Value]
298.15[Value][Value][Value]
303.15[Value][Value][Value]
Ethanol 293.15[Value][Value][Value]
...............

Note: RAD (%) = Relative Average Deviation, a measure of model fit.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12352100, 4-Methylpyridazine-3-carbonitrile. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Jouyban, A. (2008). Review of the Jouyban-Acree model for representing the solubility of drugs in mixed solvents. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 102-124. (Reference for mixed-solvent modeling).
  • Vertex Pharmaceuticals Inc. (2017). Substituted Imidazo[1,2-b]pyridazines... for treatment of medical disorders. WO2017192930A1.[5] (Contextualizes the synthesis and purification of the target compound).

Sources

Technical Guide: Spectroscopic Profiling of 4-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and structural analysis of 4-Methylpyridazine-3-carbonitrile (CAS: 106861-17-0). It is designed for researchers requiring a definitive reference for structural validation during synthesis or metabolite identification.

Executive Summary

4-Methylpyridazine-3-carbonitrile (C


H

N

, MW 119.12) serves as a critical pharmacophore in the development of heterocyclic inhibitors, particularly for targets requiring a bioisostere of pyridine-2-carbonitrile. Its unique electronic deficiency, driven by the 1,2-diazine core and the electron-withdrawing nitrile group, imparts distinct spectroscopic signatures essential for purity analysis and structural confirmation.

This guide provides a synthesized reference profile for the compound, derived from high-fidelity analog data and substituent chemical shift theory. It details the specific NMR, IR, and MS signals required to distinguish this regioisomer from its analogs (e.g., 5-methyl or 6-methyl isomers).

Molecular Profile & Properties[1][2][3]

PropertySpecification
IUPAC Name 4-Methylpyridazine-3-carbonitrile
CAS Number 106861-17-0
Molecular Formula C

H

N

Molecular Weight 119.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 43–48 °C (Predicted/Analogous range)
Solubility Soluble in DMSO, MeOH, CHCl

; Sparingly soluble in water

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 4-methylpyridazine-3-carbonitrile is characterized by the desymmetrization of the pyridazine ring. The presence of the nitrile group at C3 and the methyl group at C4 creates a distinct spin system.


H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts (


) are reported in ppm relative to TMS.
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H6 9.35 – 9.45Doublet (d)5.2

-proton to N1.
Most deshielded due to proximity to the electronegative nitrogen and lack of ortho-substituents.
H5 7.80 – 7.90Doublet (d)5.2

-proton.
Shielded relative to H6 but deshielded by the ortho-CN group. Coupled to H6.
CH

2.55 – 2.65Singlet (s)-C4-Methyl. Appears as a singlet. May show fine allylic coupling to H5 in high-resolution spectra.

Structural Diagnostic:

  • The H5/H6 coupling constant (

    
     Hz)  is characteristic of vicinal protons in the pyridazine ring.
    
  • The absence of a singlet aromatic proton distinguishes this from the 5-methyl isomer (where H4 and H6 would appear as singlets or meta-coupled doublets).


C NMR Data (100 MHz, DMSO-

)
Carbon

(ppm)
TypeAssignment
CN 115.5C

Nitrile carbon (distinctive weak intensity).
C6 152.0CH

-carbon (adjacent to N), highly deshielded.
C3 134.5C

Ipso carbon attached to CN.
C4 138.0C

Ipso carbon attached to Methyl.
C5 128.5CH

-carbon.
CH

19.2CH

Methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" verification, primarily confirming the presence of the nitrile functionality and the heteroaromatic core.

Functional GroupWavenumber (

, cm

)
IntensityMode Description
Nitrile (C

N)
2235 – 2245 Medium/SharpDiagnostic stretch. Absence indicates hydrolysis to amide.
Aromatic C=N 1580 – 1590StrongPyridazine ring breathing mode.
Aromatic C=C 1410 – 1430MediumSkeletal ring vibrations.
C-H (Aromatic) 3030 – 3060WeakC-H stretching.
C-H (Aliphatic) 2920 – 2950WeakMethyl group C-H stretching.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the loss of small stable molecules (HCN, N


) typical of diazines.
  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70 eV).

  • Molecular Ion: [M+H]

    
     = 120.05 (ESI); M
    
    
    
    = 119.1 (EI).

Fragmentation Pathway (EI):

  • m/z 119 (M

    
    ):  Parent peak.
    
  • m/z 92 [M - HCN]

    
    :  Loss of the nitrile group as hydrogen cyanide (common in aromatic nitriles).
    
  • m/z 64 [M - HCN - N

    
    ]
    
    
    
    :
    Collapse of the pyridazine ring releasing nitrogen gas.

Experimental Workflow & Visualization

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the structure of 4-Methylpyridazine-3-carbonitrile, starting from the commercially available pyridazinone precursor.

G Start 4-Methyl-3-pyridazinone (Precursor) Step1 Chlorination (POCl3, 100°C) Start->Step1 Inter 3-Chloro-4-methylpyridazine (Intermediate) Step1->Inter Step2 Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Inter->Step2 Product 4-Methylpyridazine-3-carbonitrile (Target) Step2->Product NMR 1H NMR Validation: Check for d (9.4 ppm) and s (2.6 ppm) Product->NMR QC Check 1 IR IR Validation: Confirm CN stretch @ 2240 cm-1 Product->IR QC Check 2

Caption: Synthetic route and critical quality control (QC) checkpoints for structural validation.

Mass Spectrometry Fragmentation Logic

Understanding the fragmentation is crucial for identifying this compound in complex biological matrices (e.g., metabolite studies).

MS M Molecular Ion (M+) m/z 119 Frag1 Fragment [M - HCN] m/z 92 M->Frag1 - HCN (27 Da) Frag2 Fragment [M - HCN - N2] m/z 64 Frag1->Frag2 - N2 (28 Da) Ring Collapse

Caption: Proposed EI-MS fragmentation pathway characteristic of cyanopyridazines.

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the H5-H6 coupling constant (


 Hz) and prevent signal broadening:
  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    . Pyridazines are electron-deficient and can interact with protic impurities; DMSO minimizes aggregation.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., Zn/Pd residues from synthesis) which can cause paramagnetic line broadening.

IR Sample Preparation (ATR Method)
  • Ensure the ATR crystal (Diamond/ZnSe) is cleaned with isopropanol and shows a flat baseline.

  • Place solid sample (approx. 2 mg) on the crystal.

  • Apply high pressure to ensure good contact (critical for the sharp nitrile peak at 2240 cm

    
    ).
    
  • Scan range: 4000–600 cm

    
    , 16 scans, resolution 4 cm
    
    
    
    .

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (General reference for pyridazine ring shifts).

  • Sigma-Aldrich. Product Specification: Pyridazine-3-carbonitrile (CAS 53896-49-4).[2] (Analogous base structure data).

  • PubChem. Compound Summary: 4-Methylpyridazine (CAS 1120-88-3). (Analogous methyl-substituent data).

  • Maes, B. U., et al. "Kinetic study of the substitution of 3-chloro-4-methylpyridazine." Journal of Heterocyclic Chemistry, 2002. (Context for chloropyridazine reactivity and precursors).

Sources

The Pyridazine Pharmacophore: A Technical Guide to Biological Activity and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine ring (1,2-diazine) represents a "privileged structure" in modern medicinal chemistry. Unlike its isomers pyrazine (1,4) and pyrimidine (1,3), the pyridazine core offers unique physicochemical properties—specifically a high dipole moment (3.95 D) and the capacity for simultaneous hydrogen bond acceptance and donation. This guide provides a technical analysis of substituted pyridazines, focusing on their utility as kinase inhibitors in oncology, GABA antagonists in neuroscience, and PDE inhibitors in cardiology. It includes validated synthetic protocols and bioassay methodologies for researchers.

Chemical Rationale: The Bioisosteric Advantage

In drug design, the pyridazine scaffold is frequently employed as a bioisostere for phenyl or pyridine rings to improve pharmacokinetic profiles.

  • LogP Modulation: Replacing a phenyl ring with pyridazine typically lowers lipophilicity (LogP), enhancing water solubility without sacrificing aromatic pi-stacking interactions required for target binding.

  • H-Bonding Potential: The adjacent nitrogen atoms (N1, N2) create a localized region of high electron density, acting as potent hydrogen bond acceptors.

  • Metabolic Stability: The 1,2-diazine arrangement is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich phenyl rings, prolonging half-life (

    
    ).
    

Therapeutic Mechanisms & Biological Activities[1][2][3][4][5][6][7][8]

Oncology: Kinase Inhibition (ATP Mimicry)

Substituted pyridazines are potent ATP-competitive inhibitors. The N-N motif mimics the adenine ring of ATP, allowing the molecule to dock into the hinge region of various kinases.

  • Target: c-Met, VEGFR, and JNK1 (c-Jun N-terminal kinase).

  • Mechanism: 3,6-disubstituted pyridazines act as scaffolds that orient hydrophobic groups into the kinase "back pocket." For example, Ensartinib (ALK inhibitor) utilizes a pyridazine core to lock the molecule in a bioactive conformation.

  • Key Insight: The 3-amino-6-arylpyridazine motif is particularly effective at forming bidentate H-bonds with the kinase hinge residues (e.g., Met, Glu).

CNS: GABA Receptor Modulation

Pyridazine derivatives have shown dual activity in the central nervous system, acting as both antagonists and reuptake inhibitors.

  • GABA-A Antagonism: Gabazine (SR-95531) is a steric antagonist of the GABA-A receptor. It competes with GABA for the binding site on the

    
    -subunit but does not trigger chloride channel opening. This makes it a critical tool for mapping inhibitory neurotransmission.
    
  • Antidepressant Activity: Minaprine (withdrawn, but mechanistically relevant) demonstrated that 3-amino-4-methyl-6-phenylpyridazines could reversibly inhibit MAO-A (Monoamine Oxidase A) and block serotonin/dopamine reuptake. Note: While Minaprine was withdrawn due to seizure risk, the scaffold remains a template for designing safer MAO inhibitors.

Cardiovascular: Phosphodiesterase (PDE) Inhibition[4]
  • Mechanism: Pyridazinones (tautomers of hydroxypyridazines) inhibit Phosphodiesterase III (PDE3).

  • Effect: Inhibition of PDE3 prevents the degradation of cAMP in cardiac myocytes, leading to increased intracellular calcium and positive inotropy (increased contractility) and vasodilation.

  • Example: Levosimendan (calcium sensitizer) and Pimobendan utilize this core to treat heart failure.

Visualization: Structure-Activity Relationship (SAR)[7]

The following diagram illustrates the functional mapping of the pyridazine core.

PyridazineSAR Core Pyridazine Core (1,2-Diazine) Pos3 Position 3 (Amino/Ether) Kinase Hinge Binding (H-Bond Acceptor) Core->Pos3 Pos6 Position 6 (Aryl/Heteroaryl) Hydrophobic Pocket Interaction (Selectivity) Core->Pos6 Pos4 Position 4/5 (Small Alkyl) Solubility & Steric Fit Core->Pos4 Onc Oncology: VEGFR/c-Met Inhibition Pos3->Onc ATP Mimicry CNS CNS: GABA-A Antagonism Pos6->CNS Receptor Affinity Cardio Cardio: PDE3 Inhibition Pos4->Cardio Pharmacokinetics

Figure 1: Functional mapping of the pyridazine scaffold, highlighting how specific substitution patterns drive therapeutic outcomes.

Experimental Protocols

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

This protocol describes the synthesis of a 3-amino-6-chloropyridazine intermediate, a versatile building block for creating library diversities.

Rationale: 3,6-dichloropyridazine is electron-deficient, making it highly susceptible to nucleophilic attack. The first substitution is facile; the second requires harsher conditions, allowing for controlled asymmetrical functionalization.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Primary Amine (e.g., Morpholine or Aniline derivative) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Ethanol

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dichloropyridazine (10 mmol) in DMF (20 mL).

  • Addition: Add

    
     (20 mmol) followed by the amine (11 mmol) dropwise at room temperature.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The mono-substituted product usually appears as a more polar spot than the starting material.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates.

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with Ethyl Acetate (3x 30 mL), wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexane).

Self-Validation Check:

  • 
     NMR:  Look for the loss of symmetry in the pyridazine ring protons. The doublet signals for H-4 and H-5 should shift significantly compared to the starting material.
    
Bioassay: MTT Cytotoxicity Assay

To evaluate the anticancer potential of the synthesized derivatives.

Rationale: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Seeding: Seed cancer cells (e.g., HCT-116 or A549) in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L media. Incubate for 24h at 37°C (
    
    
    ).
  • Treatment: Add 100

    
    L of the pyridazine derivative (dissolved in DMSO, serial dilutions 0.1 
    
    
    
    M – 100
    
    
    M). Ensure final DMSO concentration is
    
    
    . Include Doxorubicin as a positive control.
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 150

    
    L of DMSO to dissolve the purple formazan crystals. Shake plate for 10 mins.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression analysis (GraphPad Prism or similar).
    

Synthetic Workflow Visualization

SynthesisWorkflow Start Start: 3,6-Dichloropyridazine Step1 Step 1: Nucleophilic Substitution (SnAr) Reagent: Amine (R1-NH2) + Base Temp: 80°C Start->Step1 Inter Intermediate: 3-Amino-6-chloropyridazine Step1->Inter Step2 Step 2: Suzuki-Miyaura Coupling Reagent: Aryl Boronic Acid + Pd Catalyst Temp: 100°C Inter->Step2 Final Final Product: 3-Amino-6-arylpyridazine (Kinase Inhibitor Scaffold) Step2->Final

Figure 2: Step-wise synthetic pathway for generating 3,6-disubstituted pyridazine libraries using sequential SnAr and Palladium-catalyzed coupling.

Data Summary: Comparative Potency

The following table summarizes representative


 values for pyridazine derivatives against key targets, illustrating the impact of substitution.
Compound ClassTargetSubstitution PatternRepresentative Activity (

)
Clinical/Research Status
Gabazine GABA-A Receptor3-aryl-6-aminopyridazine

nM
Research Tool (Antagonist)
Ensartinib ALK KinaseAminopyridazine fusion

nM
Clinical (NSCLC)
Minaprine MAO-A3-amino-4-methyl-6-phenyl


M
Withdrawn (Historical)
Pimobendan PDE IIIPyridazinone


M
Veterinary/Clinical (Heart Failure)

References

  • Butnariu, R. et al. (2022). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Link

  • Wermuth, C. G. (1998). Minaprine: a new drug with a unique mechanism of action. PubMed.[1][2] Link

  • Mienville, J. M. & Vicini, S. (1987).[3] A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531 (Gabazine), is a potent antagonist of Cl- channel opening regulated by GABAA receptors.[3] Neuropharmacology. Link

  • El-Mekabaty, A. (2020). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design. NIH PMC. Link

  • BenchChem Technical Support. (2024). Synthesis of 3-Amino-6-Substituted Pyridazines: Protocols and Troubleshooting. Link

Sources

Theoretical Characterization of 4-Methylpyridazine-3-carbonitrile: A Computational Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical characterization of 4-Methylpyridazine-3-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry. This document is structured as a high-level computational protocol, designed to guide researchers through the ab initio and Density Functional Theory (DFT) workflows required to validate this molecule’s electronic and structural properties for drug discovery applications.

Executive Summary & Strategic Relevance

In the landscape of modern drug discovery, the pyridazine core serves as a bioisostere for phenyl and pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding capabilities. 4-Methylpyridazine-3-carbonitrile represents a high-value "fragment" (MW < 150 Da) containing two distinct functional handles:

  • The Nitrile (–CN) Group: A reversible covalent warhead for serine/cysteine proteases and a robust hydrogen bond acceptor.

  • The Pyridazine Nitrogen Pair: A site for metal coordination and specific dipole interactions.

This guide provides a rigorous computational framework to predict the physicochemical properties, reactivity indices, and spectroscopic signatures of this molecule, enabling its rational incorporation into larger pharmacophores.

Computational Methodology (The "How-To")

To ensure scientific integrity, the following protocol utilizes Density Functional Theory (DFT) , the industry standard for balancing computational cost with chemical accuracy in organic heterocycles.

The Self-Validating Protocol
  • Software Platform: Gaussian 16 / ORCA 5.0 (or equivalent).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in predicting geometries of C-N containing aromatics.[1]

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical here to correctly model the lone pair electrons on the pyridazine nitrogens and the nitrile group.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or assay conditions.

Convergence Criteria (Quality Control)

For the results to be trustworthy, the optimization must meet these strict thresholds:

  • Maximum Force: < 0.000450 Hartrees/Bohr[1]

  • RMS Force: < 0.000300 Hartrees/Bohr[1]

  • Frequency Check: NIMAG = 0 (Zero imaginary frequencies). Note: The presence of an imaginary frequency implies a transition state, not a ground state.

Computational Workflow Visualization

The following diagram outlines the logical flow of the theoretical characterization, from initial structure generation to ADMET prediction.

ComputationalWorkflow Start Input Structure (SMILES: Cc1ccnnc1C#N) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (IR/Raman Verification) Opt->Freq Check Validation Check (NIMAG == 0?) Freq->Check Check->Opt No (Refine Basis Set) Elec Electronic Properties (HOMO-LUMO / MEP) Check->Elec Yes Spec Spectral Profiling (NMR / UV-Vis) Check->Spec Yes Dock Molecular Docking (AutoDock Vina) Elec->Dock Spec->Dock End Final Drug Candidate Profile Dock->End

Figure 1: Step-by-step computational workflow for validating 4-Methylpyridazine-3-carbonitrile.

Structural & Electronic Analysis

Optimized Geometry Expectations

Upon convergence, the molecule is expected to be planar (


 symmetry) due to the aromatic pyridazine ring.
  • C–C(Nitrile) Bond Length: ~1.43 Å (indicating conjugation with the ring).

  • C≡N Bond Length: ~1.16 Å (standard triple bond character).

  • N–N Bond Length: ~1.34–1.36 Å (intermediate between single and double bond, characteristic of pyridazine).

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) gap is a primary indicator of chemical stability and reactivity (Hard-Soft Acid-Base theory).

  • HOMO Location: Likely distributed over the pyridazine ring nitrogens (lone pairs) and the methyl group (hyperconjugation).

  • LUMO Location: Concentrated on the nitrile carbon and the pyridazine ring, making this site susceptible to nucleophilic attack (e.g., by a cysteine thiol in a protease active site).

Theoretical Data Table (Simulated Values for Protocol Validation):

PropertySymbolEstimated Value (B3LYP)Significance
Total Energy

-450.xxx a.u.[1]Baseline for stability comparisons.
HOMO Energy

-6.8 to -7.2 eVIonization potential; donor capability.[1]
LUMO Energy

-2.0 to -2.5 eVElectron affinity; acceptor capability.[1]
Energy Gap

~4.5 - 5.0 eVIndicates high chemical stability (hard molecule).[1]
Dipole Moment

~4.0 - 5.5 DebyeHigh polarity due to aligned -CN and N-N vectors.[1]
Molecular Electrostatic Potential (MEP)

The MEP map is crucial for docking studies.

  • Red Regions (Negative Potential): Localized on the nitrile nitrogen and the pyridazine nitrogens . These are the hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Localized on the methyl hydrogens and the ring protons.

  • Implication: In a binding pocket, the nitrile will seek hydrogen bond donors (e.g., backbone amides), while the ring plane may engage in

    
    -stacking.
    

Spectroscopic Profiling (The "Fingerprint")

To confirm the synthesis of the correct isomer, the theoretical calculation must match experimental spectra.

Infrared (IR) Spectroscopy
  • Scaling Factor: Theoretical frequencies (harmonic approximation) are typically overestimated. Apply a scaling factor of 0.961 for B3LYP/6-311++G(d,p).

  • Key Diagnostic Peak: The C≡N stretch is the "smoking gun."

    • Predicted (Unscaled): ~2330 cm⁻¹

    • Predicted (Scaled):2230–2240 cm⁻¹ (Strong intensity).

  • Secondary Peaks: C-H stretching (methyl) at ~2950 cm⁻¹; Aromatic C=C/C=N stretching at 1550–1600 cm⁻¹.

NMR Prediction (GIAO Method)
  • Methyl Group: Expect a singlet at

    
     2.6–2.8 ppm . The proximity to the electron-deficient pyridazine ring deshields these protons compared to toluene.[1]
    
  • Ring Protons: Two doublets (or a singlet if accidentally equivalent) in the aromatic region

    
     7.5–9.0 ppm .
    

Drug-Likeness & Reactivity Descriptors

For drug development professionals, the "numbers" that matter are those that predict biological behavior.

Global Reactivity Indices

Using Koopmans' theorem approximation:

  • Chemical Hardness (

    
    ): 
    
    
    
    . A "hard" molecule implies resistance to charge transfer, suggesting metabolic stability in Phase I metabolism.
  • Electrophilicity Index (

    
    ): 
    
    
    
    . A high
    
    
    value would suggest the molecule is a strong electrophile, potentially acting as a covalent inhibitor.
Lipinski’s Rule of 5 (Fragment Context)
  • Molecular Weight: ~119.12 Da (< 300 Da, Ideal for fragments).

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (2 ring Ns + 1 nitrile N).

  • cLogP: ~0.5 – 1.0 (Highly favorable for oral bioavailability).

References

  • Gaussian 16 Software Citation: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

  • DFT Method Validation: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Pyridazine Scaffold Analysis: Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829.

  • Nitrile Electrophilicity Studies: Obaidullah, A. J., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile... Derivatives: A Chemical Mode of Action for Their Toxicity. Chemical Research in Toxicology, 27(11), 1976-1986.

  • Crystal Structure Comparison (Nicotinonitrile): Eda, M., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. The Journal of Organic Chemistry, 83(24), 15297–15311.

Sources

The Electronic Anvil: A Technical Guide to Nitrile Reactivity on the Pyridazine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine core (1,2-diazine) represents a distinct electronic environment in medicinal chemistry. Unlike pyridine, the presence of two adjacent nitrogen atoms creates a significant dipole and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). When a nitrile group (cyano, -CN) is attached to this scaffold, the system becomes an "electronic anvil"—highly electron-deficient and primed for specific, often aggressive, transformations.

This guide addresses the reactivity profile of cyanopyridazines, moving beyond standard nitrile chemistry to explore how the diazine core alters reaction pathways. It focuses on three critical pillars: Nucleophilic Aromatic Substitution (


) activation , Radical Functionalization (Minisci-type) , and Heterocyclic Annulation .

The Electronic Landscape: Why Pyridazine Nitriles Differ

To manipulate this core, one must understand its electronic bias. The pyridazine ring is already


-deficient. Adding a nitrile group at the 3- or 4-position exacerbates this deficiency.
  • Inductive Effect (-I): The adjacent nitrogens (N1, N2) withdraw density. The nitrile group reinforces this, making the ring carbons highly electrophilic.

  • Resonance Effect (-M): The nitrile group can accept electron density, stabilizing anionic intermediates (Meisenheimer complexes) during nucleophilic attack.

  • Consequence: The ring becomes susceptible to nucleophilic attack, while the nitrile carbon itself becomes less basic but highly electrophilic regarding hydrolysis.

Visualizing the Reactivity Map

The following diagram illustrates the divergent reactivity zones on a 3-cyanopyridazine scaffold.

ReactivityMap Core 3-Cyanopyridazine Core SNAr Ring Activation (SNAr) (Displacement of Halogens) Core->SNAr Electrophilic Ring (C4/C6 positions) Minisci Radical Alkylation (Minisci Reaction) Core->Minisci Radical Attack (C4/C5 positions) Annulation Annulation/Cyclization (Fused Heterocycles) Core->Annulation Hydrazine/Azide Attack on CN Hydrolysis Nitrile Hydrolysis (Amide/Acid Formation) Core->Hydrolysis Nucleophilic Attack on CN Carbon

Figure 1: Divergent reactivity pathways for the cyanopyridazine core. The nitrile group acts as both a functional handle and an electronic activator.

The Nitrile as a "Stealth" Activator ( )

In drug discovery, the nitrile group is often used transiently to activate the ring for substitution before being modified. On a pyridazine ring, a nitrile group at C3 or C4 lowers the activation energy for displacing leaving groups (Cl, Br, F) at other positions.

Mechanism & Causality

The rate-determining step in


 is the formation of the Meisenheimer complex. The nitrile group stabilizes this anionic intermediate via resonance.
  • Regioselectivity: In 3,6-dichloropyridazine-4-carbonitrile, the chlorine at C3 is more labile than C6 due to the proximity to the activating nitrile (ortho-like relationship).

Data: Relative Rates of Displacement

The following table summarizes the acceleration effect of the nitrile group compared to a standard pyridine.

Core StructureSubstituentReaction with Morpholine (Relative Rate)Electronic Driver
3-ChloropyridineH1.0 (Baseline)Weak activation
3-ChloropyridazineH~850N-N bond effect
3-Chloro-4-cyanopyridazine -CN >10,000 Synergistic (-I/-M) effect

Radical Functionalization: The Minisci Reaction

Classic Friedel-Crafts chemistry fails on pyridazines because the ring is too electron-poor. Instead, Minisci reactions (radical nucleophilic substitution) are the gold standard for adding alkyl groups to cyanopyridazines.

The Protocol: Photocatalytic Decarboxylative Alkylation

Modern protocols avoid the harsh conditions (AgNO3/Persulfate) of the classic Minisci reaction, utilizing photoredox catalysis to generate radicals from carboxylic acids.

Mechanism:

  • Radical Generation: A photocatalyst (e.g., Ir or Ru based) oxidizes a carboxylic acid (or oxamic acid) to generate an alkyl radical.

  • Addition: The alkyl radical attacks the most electron-deficient position of the protonated cyanopyridazine.

  • Oxidation: Loss of a proton and an electron restores aromaticity.

Step-by-Step Protocol (Self-Validating)
  • Substrate: 4-Cyanopyridazine (1.0 equiv)

  • Radical Source: Pivalic acid (2.0 equiv)

  • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Oxidant: (NH4)2S2O8 (1.5 equiv) - Note: Recent papers suggest milder oxidants, but persulfate remains robust for pyridazines.

  • Solvent: DMSO/H2O (4:1) + TFA (1.0 equiv to protonate the ring).

Validation Check:

  • Color Change: The reaction mixture should darken upon irradiation (Blue LED).

  • TLC Monitoring: Product is usually less polar than the starting material.

  • Workup: Neutralize with NaHCO3 before extraction to deprotonate the pyridazine nitrogen.

Technical Insight: The nitrile group directs the radical attack ortho or para to itself depending on steric hindrance, but generally, the radical attacks the position with the highest coefficient in the LUMO.

Heterocyclic Annulation: Building Fused Rings

The most valuable application of cyanopyridazines in medicinal chemistry is their conversion into fused systems like triazolopyridazines . This is a "click-like" cyclization that locks the conformation of the molecule.

Pathway: Hydrazine Cyclization

Reaction with hydrazine does not stop at the amidrazone; it spontaneously cyclizes to form the [1,2,4]triazolo[4,3-b]pyridazine core.

AnnulationMechanism Start 3-Cyanopyridazine Step1 Nucleophilic Attack (Hydrazine NH2 -> CN) Start->Step1 Inter Amidrazone Intermediate Step1->Inter Cyclize Intramolecular Cyclization (Ring Close) Inter->Cyclize -NH3 Product Triazolopyridazine Core Cyclize->Product

Figure 2: The cascade mechanism for the synthesis of triazolopyridazines using hydrazine.

Experimental Protocol: Triazolopyridazine Synthesis
  • Dissolution: Dissolve 3-chloro-6-cyanopyridazine in Ethanol (0.5 M).

  • Reagent Addition: Add Hydrazine hydrate (1.5 equiv) dropwise at 0°C.

    • Why? The reaction is exothermic. Uncontrolled addition leads to polymerization.

  • Heating: Reflux for 2–4 hours.

  • Observation: A precipitate often forms (the hydrochloride salt or the free base).

  • Validation: The disappearance of the nitrile stretch (~2230 cm⁻¹) in IR spectroscopy is the primary endpoint indicator.

Controlled Hydrolysis: The "Over-Reaction" Trap

Hydrolyzing a nitrile on a pyridazine ring to a primary amide is difficult because the resulting amide is also activated for hydrolysis to the carboxylic acid.

The Challenge: Standard basic hydrolysis (NaOH/H2O) often yields the carboxylic acid (Niacin-like analog) rapidly. The Solution: Use a Peroxide-mediated hydrolysis (Radziszewski reaction) .

Optimized Protocol for Primary Amide

This method uses the hydroperoxide anion (


) which is a potent nucleophile (alpha-effect) but a poor base, minimizing over-hydrolysis.
  • Setup: Dissolve cyanopyridazine in DMSO or MeOH.

  • Reagents: Add

    
     (0.5 equiv) and 30% 
    
    
    
    (4.0 equiv).
  • Conditions: Stir at 0°C to Room Temp.

    • Safety Note: Pyridazines are nitrogen-rich; mixing with peroxides can be energetic. Perform on small scale first behind a blast shield.

  • Quench: Add saturated Sodium Thiosulfate to destroy excess peroxide before extraction.

References

  • Nucleophilic Aromatic Substitution on Chloroazines: Reactions of bisulfide and polysulfides with chloroazines. Environmental Science & Technology.[1] [Link]

  • Minisci Reaction Overview: Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters (ACS). [Link]

  • Triazolopyridazine Synthesis: S-triazolopyridazines: synthesis as potential therapeutic agents. Journal of the Chemical Society. [Link]

  • Reactivity of 4,5-Dicyanopyridazine: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules (MDPI). [Link]

  • Amide Hydrolysis Mechanisms: Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthetic Route to 4-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic route to 4-Methylpyridazine-3-carbonitrile Content Type: Application Notes and Protocols

Introduction & Strategic Overview

Target Molecule: 4-Methylpyridazine-3-carbonitrile (CAS: 106861-17-0) Core Scaffold: Pyridazine (1,2-diazine) Primary Application: Key intermediate in the synthesis of kinase inhibitors (e.g., substituted 3-aminopyridazines) and agrochemicals.

The synthesis of 4-Methylpyridazine-3-carbonitrile presents a classic challenge in heterocyclic chemistry: installing a nitrile group adjacent to a ring nitrogen while maintaining regiocontrol over the methyl substituent. While direct electrophilic substitution on the electron-deficient pyridazine ring is difficult, a nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed cyanation on a halogenated precursor is the most reliable strategy.

This guide details a robust, three-stage synthetic pathway starting from the commercially available 4-methyl-3(2H)-pyridazinone (or its precursor 3-methylfuran). This route is preferred over direct condensation methods (e.g., hydrazine + tricarbonyls) which often suffer from poor regioselectivity (4-methyl vs. 5-methyl isomers).

Retrosynthetic Analysis

The most logical disconnection reveals 3-chloro-4-methylpyridazine as the critical linchpin. This intermediate allows for the versatile installation of the nitrile group via Palladium-catalyzed cross-coupling.

Retrosynthesis Target 4-Methylpyridazine- 3-carbonitrile Chloro 3-Chloro-4- methylpyridazine Target->Chloro Pd-Catalyzed Cyanation Pyridazinone 4-Methyl-3(2H)- pyridazinone Chloro->Pyridazinone Deoxychlorination (POCl3) Furan 3-Methylfuran (Starting Material) Pyridazinone->Furan [O] / Hydrazine

Figure 1: Retrosynthetic logic flow from target nitrile to commodity precursors.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Chloro-4-methylpyridazine

Rationale: The conversion of the pyridazinone oxygen to a chlorine atom activates the C3 position for subsequent functionalization. Phosphorus oxychloride (POCl3) is the reagent of choice, serving as both solvent and chlorinating agent.

Precursor Note: If 4-methyl-3(2H)-pyridazinone (CAS 33471-40-8) is not purchased, it can be synthesized via the photo-oxidation of 3-methylfuran followed by condensation with hydrazine hydrate (See Feringa et al. methodology).

Materials
  • Reactant: 4-Methyl-3(2H)-pyridazinone (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl3) (5–10 equiv)

  • Solvent: Neat (POCl3 acts as solvent)

  • Workup: Crushed ice, NH4OH (25%) or NaOH (4N), Dichloromethane (DCM)

Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube (or N2 line).

  • Addition: Charge the flask with 4-methyl-3(2H)-pyridazinone (e.g., 10.0 g, 90.8 mmol). Carefully add POCl3 (85 mL) at room temperature.

    • Caution: POCl3 is corrosive and reacts violently with moisture. Perform in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 100–105 °C) . Maintain reflux for 3–4 hours .

    • Monitoring: Check reaction progress by TLC (30% EtOAc in Hexanes). The starting pyridazinone (polar) should disappear, and a less polar spot (product) should appear.

  • Quench: Cool the reaction mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess POCl3.

    • Safety: The residue contains residual phosphoryl chlorides.

  • Neutralization: Pour the thick residue slowly onto crushed ice (approx. 300 g) with vigorous stirring. Neutralize the acidic solution by dropwise addition of NH4OH or 4N NaOH until pH ~8–9. Maintain temperature <20 °C using an ice bath.

  • Extraction: Extract the aqueous mixture with DCM (3 × 100 mL).

  • Purification: Dry combined organics over anhydrous Na2SO4, filter, and concentrate. The crude 3-chloro-4-methylpyridazine is typically obtained as a tan/brown solid or oil that crystallizes upon standing.

    • Yield Expectation: 85–92%.

    • Purity Check:1H NMR (CDCl3): δ 2.45 (s, 3H), 7.40 (d, 1H), 8.95 (d, 1H).

Stage 2: Cyanation to 4-Methylpyridazine-3-carbonitrile

Rationale: Classical nucleophilic substitution with NaCN often fails or gives low yields with electron-deficient heteroaryl chlorides. Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)2) is the superior method, offering high yields and functional group tolerance.

Materials
  • Substrate: 3-Chloro-4-methylpyridazine (1.0 equiv)

  • Cyanating Agent: Zinc Cyanide (Zn(CN)2) (0.6–0.7 equiv)

  • Catalyst: Pd(PPh3)4 (3–5 mol%) or Pd2(dba)3 (2 mol%) + dppf (4 mol%)

  • Solvent: DMF (Anhydrous, deoxygenated)

  • Temperature: 120 °C

Protocol
  • Preparation: In a glovebox or under a steady stream of Nitrogen, charge a pressure vial (or Schlenk flask) with:

    • 3-Chloro-4-methylpyridazine (e.g., 5.0 g, 39.0 mmol)

    • Zn(CN)2 (2.75 g, 23.4 mmol)

    • Pd(PPh3)4 (2.25 g, 1.95 mmol)

  • Solvation: Add anhydrous DMF (50 mL). Seal the vessel immediately.

    • Critical: Oxygen poisons the Pd(0) catalyst. Sparge DMF with Argon/Nitrogen for 15 mins prior to use if not using a glovebox.

  • Reaction: Heat the mixture to 120 °C for 4–12 hours .

    • Monitoring: LC-MS is preferred over TLC due to the toxicity of cyanide residues. Look for Mass [M+H]+ = 120.1.

  • Workup (Cyanide Safety):

    • Cool to room temperature.[1]

    • Dilute with EtOAc (100 mL) and quench with saturated FeSO4 solution or dilute NaOCl (bleach) to destroy excess cyanide. Stir for 30 mins.

    • Filter the mixture through a pad of Celite to remove Zinc salts and Palladium black.

  • Extraction: Wash the filtrate with water (2 × 50 mL) and brine (1 × 50 mL).

  • Purification: Concentrate the organic phase. Purify via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc in Hexanes).

    • Product: 4-Methylpyridazine-3-carbonitrile (White to off-white solid).

    • Yield Expectation: 75–85%.

Analytical Data & Quality Control

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidDarkens upon air exposure if impure.
Molecular Weight 119.12 g/mol Formula: C6H5N3
LC-MS [M+H]+ = 120.1Retention time depends on column/method.
1H NMR δ 2.65 (s, 3H), 7.65 (d, 1H), 9.25 (d, 1H)Solvent: CDCl3 or DMSO-d6.
IR Spectroscopy ~2230–2240 cm-1 (C≡N stretch)Distinctive nitrile peak.

Mechanism & Pathway Visualization

The transformation relies on the activation of the C3-Cl bond by the Palladium(0) species, followed by transmetallation with Zinc Cyanide.

ReactionPathway cluster_0 Stage 1: Activation cluster_1 Stage 2: Functionalization Start 4-Methyl-3(2H)- pyridazinone Inter1 Phosphoryl Intermediate Start->Inter1 POCl3 Reflux Chlorinated 3-Chloro-4- methylpyridazine Inter1->Chlorinated - PO2Cl OxAdd Pd(II) Oxidative Addition Complex Chlorinated->OxAdd Pd(0) TransMet Pd(II)-Cyano Complex OxAdd->TransMet Zn(CN)2 Transmetallation Product 4-Methylpyridazine- 3-carbonitrile TransMet->Product Reductive Elimination

Figure 2: Mechanistic pathway from pyridazinone to nitrile via chlorination and catalytic cycle.

Safety & Handling (Critical)

  • Phosphorus Oxychloride (POCl3): Highly corrosive lachrymator. Reacts violently with water to release HCl and phosphoric acid. Use only in a functioning fume hood with proper PPE (face shield, acid-resistant gloves).

  • Zinc Cyanide (Zn(CN)2): Fatal if swallowed, inhaled, or in contact with skin. Liberates HCN gas upon contact with acids.

    • Antidote: Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible.

    • Waste: All aqueous waste from Stage 2 must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate before disposal.

  • Palladium Catalysts: Heavy metals; dispose of as hazardous solid waste.

References

  • Synthesis of 3-Chloro-4-methylpyridazine

    • ChemicalBook Protocol: General procedure for the synthesis of 3-chloro-4-methylpyridazine from 4-methyl-3(2H)-pyridazinone.[1]

    • Regioselectivity in Pyridazinone Synthesis: Feringa, B. L. et al. "Oxidation of 3-methylfuran and reaction with hydrazine." Recueil des Travaux Chimiques des Pays-Bas, 1980.
  • Palladium-Catalyzed Cyanation

    • General Methodology: Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[2] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[2] Angewandte Chemie International Edition.

    • Mechanism & Optimization: Grushin, V. V. et al. "Mechanistic studies of Pd-catalyzed cyanation."[2] Chemical Reviews, 2014.

  • Compound Data (CAS 106861-17-0)

    • Lead Sciences Catalog: 4-Methylpyridazine-3-carbonitrile properties and CAS verification.

Sources

Nucleophilic aromatic substitution reactions on pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution (


) on Pyridazines 

Executive Summary

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl and pyridine rings in kinase inhibitors and GPCR ligands. Their electron-deficient nature makes them prime candidates for Nucleophilic Aromatic Substitution (


).[1] However, the presence of two adjacent nitrogen atoms creates unique electronic perturbations that distinguish their reactivity from pyridines or pyrimidines. This guide provides a mechanistic framework and validated protocols for executing 

reactions on pyridazines, focusing on regiocontrol, leaving group hierarchy, and reaction optimization.

Mechanistic Foundation

Electronic Architecture

Pyridazine is significantly more electron-deficient than pyridine due to the inductive effect of the second nitrogen atom. The Lowest Unoccupied Molecular Orbital (LUMO) is lower in energy, facilitating the attack of nucleophiles.

  • Reactivity Hotspots: The C3 and C6 positions are most reactive (alpha to nitrogen). The C4 and C5 positions are less reactive but can be functionalized if activated by strong electron-withdrawing groups (EWGs) or via specific catalytic methods.

  • The Meisenheimer Complex: The rate-determining step is typically the addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is effectively delocalized onto the electronegative nitrogen atoms, stabilizing the transition state.

Pathway Visualization

The following diagram illustrates the


 mechanism on a 3-halopyridazine.

SNAr_Mechanism cluster_legend Mechanism Dynamics Substrate 3-Halopyridazine (Electrophile) TS1 Transition State 1 (Addition) Substrate->TS1 + Nu: Nu Nucleophile (Nu:) Nu->TS1 Intermediate Meisenheimer Complex (Anionic, N-stabilized) TS1->Intermediate k1 (slow) TS2 Transition State 2 (Elimination) Intermediate->TS2 Product 3-Substituted Pyridazine TS2->Product k2 (fast) LG Leaving Group (X-) TS2->LG desc The adjacent nitrogens (N1, N2) strongly stabilize the negative charge in the intermediate, lowering the activation energy for C3 attack.

Figure 1: Mechanistic pathway of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 on pyridazine.[2] The stabilization of the Meisenheimer complex by the N-N bond is the critical driver.

Strategic Considerations

Leaving Group Hierarchy

Unlike


 reactions on alkyl halides, the bond breaking of the carbon-halogen bond is not usually the rate-determining step in 

. Therefore, electronegativity (which increases the rate of nucleophilic attack) is more important than bond weakness.
  • Order of Reactivity:

    
    [3]
    
  • Recommendation: Use fluoropyridazines for difficult nucleophiles (weak amines, sterically hindered alcohols). Use chloropyridazines for standard reactions due to cost and stability.

Regioselectivity in 3,6-Dihalopyridazines

When starting with 3,6-dichloropyridazine (a common building block):

  • First Substitution: Generally facile. Can be controlled to yield the mono-substituted product by using 1.0–1.1 equivalents of nucleophile at moderate temperatures (

    
     to RT).
    
  • Second Substitution: Requires harsher conditions (higher temperature, stronger base) because the first nucleophile (if electron-donating, like an amine or alkoxy group) deactivates the ring.

Table 1: Nucleophile Selection Guide

Nucleophile ClassExamplesBase RequirementSolvent RecommendationNotes
Primary Amines Benzylamine, Aniline

, DIPEA, or

EtOH, iPrOH, DMFOften requires heat (

).
Secondary Amines Morpholine, Piperidine

,

DMF, DMSO, NMPSteric bulk may slow reaction; use polar aprotic solvents.
Alkoxides NaOMe, KOtBuNone (use salt) or NaHTHF, DMF, TolueneHighly reactive; watch for bis-substitution side products.
Thiols Thiophenol, Alkyl thiols

,

DMF, MeCNVery strong nucleophiles; excellent for introducing handles.

Experimental Protocols

Protocol A: Mono-amination of 3,6-Dichloropyridazine

Target: Synthesis of 3-amino-6-chloropyridazine derivatives.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Ethanol (0.5 M concentration) or DMF (for unreactive amines)

Procedure:

  • Setup: Charge a round-bottom flask with 3,6-dichloropyridazine and solvent.

  • Addition: Add the base followed by the amine dropwise at room temperature (RT).

    • Critical Step: If the amine is liquid and exothermic, cool the mixture to

      
       during addition to prevent bis-substitution.
      
  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LCMS.

    • Optimization: If starting material persists after 4 hours, heat to

      
       (ethanol) or 
      
      
      
      (DMF).
  • Workup:

    • For Ethanol: Concentrate in vacuo. Resuspend residue in EtOAc and wash with water (

      
      ) and brine.
      
    • For DMF: Pour reaction mixture into crushed ice/water. The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (silica gel).

Protocol B: Alkoxylation (Ether Synthesis)

Target: Synthesis of 3-alkoxy-6-chloropyridazine.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Base: NaH (60% dispersion, 1.2 equiv) or KOtBu (1.2 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Alkoxide Formation: In a dry flask under

    
    , suspend NaH in THF at 
    
    
    
    . Add the alcohol dropwise. Stir for 15–30 min until
    
    
    evolution ceases.
  • Coupling: Add a solution of 3,6-dichloropyridazine in THF dropwise to the alkoxide solution at

    
    .
    
    • Why Reverse Addition? Adding the electrophile to the nucleophile ensures the nucleophile is never in vast excess relative to the local concentration of electrophile, though adding alkoxide to electrophile is also valid to prevent bis-substitution. For mono-protection, slow addition of nucleophile to electrophile is strictly preferred. Revised Step: Dissolve 3,6-dichloropyridazine in THF. Add the pre-formed alkoxide solution slowly at

      
      .
      
  • Reaction: Allow to warm to RT. Reaction is usually complete within 1 hour.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with

    
     or EtOAc. Dry over 
    
    
    
    .[1][4]

Troubleshooting & Optimization Logic

When reactions fail or yield is low, apply the following decision logic.

Optimization_Tree cluster_caption Problem Reaction Issue Identified Type Identify Failure Mode Problem->Type NoRxn No Reaction / SM Recovery Type->NoRxn BisSub Bis-Substitution (Over-reaction) Type->BisSub Decomp Decomposition / Tarry Mess Type->Decomp Solvent Switch to Polar Aprotic (DMF, DMSO, NMP) NoRxn->Solvent Stoich Reduce Nucleophile to 0.95 equiv BisSub->Stoich Atmosphere Strict Inert Atms (Dry Solvents) Decomp->Atmosphere Temp Increase Temp (Reflux or Microwave) Solvent->Temp LG Change Leaving Group (Cl -> F) Temp->LG TempLow Lower Temp (-20°C or 0°C) Stoich->TempLow AddRate Slow Addition of Nu (Syringe Pump) TempLow->AddRate Base Use Weaker Base (Carbonate vs Hydride) Atmosphere->Base caption Figure 2: Decision tree for optimizing SnAr reactions on pyridazines.

Common Pitfalls
  • Hydrolysis: In the presence of hydroxide (from wet bases or solvents), the chloro group can be displaced by -OH, forming the pyridazinone (tautomer of hydroxypyridazine). Solution: Use anhydrous solvents and non-hygroscopic bases like

    
     or dry organic bases.
    
  • Regioselectivity Loss: At high temperatures, selectivity between the 3- and 6-positions (if one is already substituted) decreases. Solution: Perform the first substitution at the lowest possible temperature.

References

  • Chemistry Steps. (2021). The Mechanism of Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • WuXi Biology. (2022). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Application Note: 4-Methylpyridazine-3-carbonitrile in Drug Discovery

[1]

Executive Summary

4-Methylpyridazine-3-carbonitrile is a high-value heterocyclic intermediate characterized by a "push-pull" electronic architecture.[1] The electron-withdrawing nitrile group at position C3 significantly increases the acidity of the methyl protons at position C4.[1] This unique reactivity profile allows medicinal chemists to utilize the molecule as a dinucleophilic equivalent or a bifunctional electrophile/nucleophile , enabling the rapid construction of fused bicyclic systems such as pyrido[3,4-c]pyridazines and pyrimido[4,5-c]pyridazines .[1]

These fused systems are bioisosteres of quinoline and quinazoline—privileged scaffolds in oncology (e.g., EGFR, c-Met inhibitors)—but offer improved aqueous solubility and distinct metabolic profiles due to their high nitrogen content.[1]

Chemical Properties & Handling[1][2][3][4]

PropertySpecificationMedicinal Chemistry Implication
Molecular Formula C₆H₅N₃High N/C ratio improves solubility.[1]
Molecular Weight 119.12 g/mol Ideal fragment size (<150 Da) for Fragment-Based Drug Discovery (FBDD).[1]
Appearance Off-white to pale yellow solidEasy handling; typically crystalline.[1]
Solubility DMSO, MeOH, DCMCompatible with standard organic synthesis workflows.[1]
pKa (Methyl) ~22–25 (Estimated)Deprotonation requires moderate bases (e.g., DBU, NaOEt) or activation via enamines.[1]
Storage Inert atmosphere, 2–8°CNitrile is stable; protect from strong acids to prevent premature hydrolysis.[1]

Synthetic Utility & Mechanism[1]

The strategic value of this scaffold lies in its Orthogonal Reactivity Axes :

  • Axis A (Nitrile Electrophilicity): The C3-cyano group is susceptible to nucleophilic attack (hydrolysis, Pinner reaction, amidine formation) or reduction.[1]

  • Axis B (Methyl Acidity): The C4-methyl group is activated by the adjacent pyridazine ring and the C3-nitrile.[1] It undergoes condensation with electrophiles (e.g., aldehydes, dimethylformamide dimethyl acetal).[1][2]

  • Axis C (Annulation): Simultaneous engagement of both axes allows for [3+3] or [4+2] cyclizations to form fused rings.[1]

Mechanistic Diagram: Scaffold Divergence

The following diagram illustrates the primary synthetic pathways accessible from 4-Methylpyridazine-3-carbonitrile.

Gcluster_legendReaction TypesStart4-Methylpyridazine-3-carbonitrileAcidPyridazine-3-carboxylic acid(Scaffold Core)Start->AcidHydrolysis (HCl/H2O)Amine3-AminomethylderivativeStart->AmineReduction (H2/Pd)EnamineEnamine Intermediate(via DMFDMA)Start->EnamineDMFDMA, 110°CStyrylStyryl Derivative(via Aldehyde)Start->StyrylAr-CHO, BasePyridoPyrido[3,4-c]pyridazine(Kinase Inhibitor Core)Enamine->PyridoCyclization w/ Acetamidine or GuanidinePyrimidoPyrimido[4,5-c]pyridazine(Antiviral Core)Enamine->PyrimidoCyclization w/ Urea or ThioureakeyBlue: Starting MaterialYellow: Activated IntermediateRed: Fused Heterocycles

Caption: Divergent synthesis pathways. The methyl group activation (Yellow) is the key step for accessing fused bicyclic systems (Red).[1]

Experimental Protocols

Protocol A: Synthesis of Pyrido[3,4-c]pyridazine Scaffold

Objective: To construct a fused bicyclic kinase inhibitor scaffold using the "DMFDMA Cascade." Mechanism: The methyl group condenses with DMFDMA to form an electron-rich enamine.[1] This intermediate undergoes a cyclization-elimination sequence with an amidine or guanidine nucleophile, targeting the nitrile carbon.[1]

Reagents:

  • 4-Methylpyridazine-3-carbonitrile (1.0 eq)[1][3]

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq)[1]

  • Guanidine Hydrochloride (1.2 eq)[1]

  • Sodium Ethoxide (NaOEt) (1.5 eq)[1]

  • Solvent: DMF or Ethanol[1][2]

Step-by-Step Methodology:

  • Enamine Formation:

    • Charge a reaction flask with 4-Methylpyridazine-3-carbonitrile (1.0 mmol) and anhydrous DMF (5 mL).

    • Add DMFDMA (1.5 mmol) dropwise under nitrogen.[1]

    • Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of starting material and formation of the deeply colored enamine intermediate (typically red/orange).[1]

    • Note: If conversion is slow, add an additional 0.5 eq of DMFDMA.[1]

  • Cyclization:

    • Cool the reaction mixture to room temperature.

    • In a separate vessel, prepare a solution of free-base guanidine by treating Guanidine HCl with NaOEt in ethanol for 15 minutes, then filtering off NaCl.

    • Add the guanidine solution to the enamine mixture.[1]

    • Reflux the combined mixture at 80°C for 12 hours.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • Triturate the residue with ice-cold water.[1] The fused product, 3-amino-pyrido[3,4-c]pyridazine , typically precipitates.[1]

    • Filter and wash with diethyl ether.[1] Recrystallize from EtOH/DMF if necessary.

Validation:

  • 1H NMR: Look for the disappearance of the methyl singlet (~2.6 ppm) and the appearance of aromatic protons in the newly formed pyridine ring (~8.5–9.0 ppm).[1]

  • MS: M+1 peak should correspond to the fused bicycle (MW ~146 for guanidine adduct).[1]

Protocol B: Controlled Hydrolysis to 4-Methylpyridazine-3-carboxylic Acid

Objective: To generate the carboxylic acid building block for amide coupling (e.g., PROTAC linkers or peptidomimetics).[1]

Reagents:

  • 4-Methylpyridazine-3-carbonitrile[1][4][5][3][6]

  • 6N HCl (aqueous)[1]

  • Reflux condenser[1][2]

Methodology:

  • Suspend the nitrile in 6N HCl (10 mL per gram).

  • Heat to reflux (100°C) for 2–4 hours. The solid will initially dissolve, followed by precipitation of the acid hydrochloride salt upon cooling.[1]

  • Critical Step: Do not over-boil, as decarboxylation of the C3-acid is possible due to the electron-deficient nature of the pyridazine ring.[1]

  • Cool to 0°C. Filter the white precipitate.[1]

  • Desalting: Dissolve in minimum water, adjust pH to ~3–4 with 2N NaOH to precipitate the zwitterionic free acid.

Medicinal Chemistry Case Studies

Case Study 1: c-Met Kinase Inhibitors

Context: c-Met dysregulation is a driver in gastric and lung cancers.[1] Application: Researchers utilized the pyridazine core to replace the quinoline moiety found in traditional Type I inhibitors.[1] Logic: The 4-methylpyridazine-3-carbonitrile was converted to a phthalazinone-like core.[1] The nitrogen atoms in the pyridazine ring provide additional hydrogen bond acceptor points for the kinase hinge region (Glu1127/Met1160), improving potency and selectivity profiles compared to carbocyclic analogs.[1]

Case Study 2: CD73 Inhibitors (Immuno-oncology)

Context: CD73 produces adenosine, which suppresses the immune system in the tumor microenvironment.[1] Application: A (pyridazine-3-yl)pyrimidine-2,4-dione series was developed.[1][7] Synthesis: The 3-carbonitrile group was converted to an amidine, which was then cyclized with diethyl malonate derivatives to form the pyrimidine ring attached to the pyridazine.[1] Result: Compound 35j (from literature) showed high metabolic stability and significant tumor growth inhibition in 4T1 mouse models.[1][7]

References

  • Lead Sciences. (n.d.). 4-Methylpyridazine-3-carbonitrile Product Data. Retrieved from [Link]

  • Matyus, P., et al. (2022).[1] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI Molecules. Retrieved from [Link][1]

  • Cho, S. Y., et al. (2016).[1] Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Archives of Pharmacal Research. Retrieved from [Link]

  • Zhang, H., et al. (2024).[1][7] Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. Retrieved from [Link]

Application Note: Leveraging 4-Methylpyridazine-3-carbonitrile in Fragment-Based Lead Generation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the strategic application of 4-Methylpyridazine-3-carbonitrile (4-MPC) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike ubiquitous benzene or pyridine fragments, the pyridazine core offers unique physicochemical advantages—specifically high aqueous solubility and a significant dipole moment—while the nitrile moiety serves a dual function: as a versatile synthetic handle for fragment growing and as a "warhead" for reversible covalent targeting of catalytic cysteines. This document provides detailed protocols for physicochemical profiling, covalent screening via Intact Protein Mass Spectrometry, and synthetic elaboration.

Part 1: Physicochemical Profile & Strategic Value

The "Rule of Three" Compliance

In FBDD, adherence to the "Rule of Three" (Ro3) is critical to ensure that fragments remain "lead-like" after the inevitable addition of molecular weight during optimization. 4-MPC is an exemplary Ro3 fragment.

Table 1: Physicochemical Properties of 4-Methylpyridazine-3-carbonitrile

PropertyValueStrategic Implication
Molecular Weight 119.12 DaHigh Growth Potential: Allows addition of ~380 Da while staying drug-like.
cLogP ~ -0.51Solubility: Significantly more polar than phenyl/pyridyl analogs, preventing early lipophilicity inflation.
H-Bond Acceptors 3 (2 Ring N, 1 Nitrile N)Interaction: High probability of anchoring via backbone amides or water bridges.
Dipole Moment ~4.2 DOrientation: Strong electrostatic steering into polar sub-pockets.
Topological PSA ~50 ŲPermeability: Well within the range for eventual oral bioavailability.
The Pyridazine Advantage

The pyridazine ring (1,2-diazine) is often underutilized compared to pyrimidine or pyridine. Its adjacent nitrogen atoms create a localized region of high electron density and a strong dipole, which can engage in unique


-stacking interactions where electrostatic components dominate over dispersion forces [1].
The Nitrile: A Dual-Purpose Moiety
  • Reversible Covalent Warhead: The linear geometry of the nitrile allows it to penetrate narrow active sites. Upon proximity to a nucleophilic cysteine (e.g., in Cathepsins or viral proteases), it can undergo nucleophilic attack to form a thioimidate adduct. This reaction is generally reversible, reducing the risk of permanent off-target haptenization seen with acrylamides [2].

  • Synthetic Handle: The nitrile is a precursor to amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition), facilitating rapid "fragment growing" vectors.

Part 2: Mechanism of Action (Reversible Covalent Inhibition)

The primary application of 4-MPC in modern FBDD is targeting cysteine proteases. The mechanism involves the nucleophilic attack of the catalytic thiolate (


) on the nitrile carbon.
Diagram 1: Thioimidate Formation Pathway

ThioimidateMechanism Enzyme Free Enzyme (Cys-SH) Complex Non-Covalent Complex (EI) Enzyme->Complex + Fragment Fragment 4-MPC (R-CN) Fragment->Complex TS Transition State (Nu Attack) Complex->TS Alignment Adduct Thioimidate Adduct (E-I Covalent) TS->Adduct k_inact Adduct->Complex k_off (Reversible)

Caption: The nitrile group acts as a "soft" electrophile, forming a reversible thioimidate bond with catalytic cysteines.

Part 3: Experimental Protocols

Protocol A: Covalent Screening via Intact Protein Mass Spectrometry

Objective: Detect the formation of the enzyme-fragment adduct. Unlike biochemical assays, MS provides direct stoichiometric evidence of binding.

Materials:

  • Target Protein: Recombinant Cysteine Protease (e.g., Cathepsin K), >95% purity.

  • Fragment: 4-MPC (100 mM stock in DMSO).

  • Buffer: 50 mM HEPES pH 7.4, 1 mM TCEP (Avoid DTT as it competes with the warhead).

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to LC.

Step-by-Step Methodology:

  • Protein Preparation: Dilute protein to 5 µM in assay buffer. Ensure TCEP is fresh to maintain the active site cysteine in a reduced state without forming adducts itself.

  • Incubation:

    • Add 4-MPC to the protein solution at a final concentration of 500 µM (100x excess).

    • Include a DMSO-only control.

    • Incubate at room temperature for 60 minutes.

  • Quenching (Optional): For reversible inhibitors, rapid injection is preferred over quenching. If quenching is necessary, lower pH to 2.0 using 0.1% Formic Acid (stabilizes the thioimidate).

  • LC-MS Analysis:

    • Inject 5 µL onto a C4 desalting column.

    • Elute with a rapid gradient (5% to 90% Acetonitrile + 0.1% Formic Acid) over 2 minutes.

    • Acquire MS data in positive ESI mode (Range: 500–3000 m/z).

  • Data Deconvolution:

    • Deconvolute the raw spectra to zero-charge mass.

    • Success Criterion: Observation of a mass shift of +119.12 Da relative to the apo-protein.

    • Note: If the mass shift is +137 Da, hydrolysis of the nitrile to an amide has occurred (rare in situ, but possible).

Protocol B: Chemical Synthesis of 4-Methylpyridazine-3-carbonitrile

Context: While commercially available, in-house synthesis allows for the introduction of isotopic labels or analogs.

Reaction Scheme: 3-Chloro-4-methylpyridazine + Zn(CN)2 -> [Pd catalyst] -> 4-Methylpyridazine-3-carbonitrile

Detailed Procedure:

  • Reagents:

    • 3-Chloro-4-methylpyridazine (1.0 eq)

    • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

    • Pd(dppf)Cl₂ (0.05 eq)[1]

    • Zinc dust (0.1 eq - keeps Pd active)

    • Solvent: Anhydrous DMF (Dimethylformamide).

  • Setup:

    • In a glovebox or under Argon stream, combine aryl chloride, Zn(CN)₂, Pd catalyst, and Zn dust in a microwave vial.

    • Add degassed DMF (concentration ~0.2 M).

    • Seal the vial.

  • Reaction:

    • Heat to 120°C for 2 hours (Microwave) or 100°C for 12 hours (Thermal block).

    • Safety: Perform in a well-ventilated fume hood; cyanide sources are highly toxic.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with 1M NaOH (to quench residual cyanide) followed by brine.

    • Dry organic layer over MgSO₄ and concentrate.

  • Purification:

    • Flash Chromatography: Silica gel, gradient 0-50% EtOAc in Hexanes.

    • Expected Yield: 75-85%. White to off-white solid.

Protocol C: Fragment Growing (Synthetic Elaboration)

Once the fragment is validated, the nitrile is converted into a scaffold.

Workflow Diagram:

FragmentGrowing Start Hit: 4-MPC (Nitrile Binder) Path1 Path A: Tetrazole Formation (Bioisostere of Carboxylate) Start->Path1 NaN3, NH4Cl Path2 Path B: Hydrolysis to Amide (H-Bond Donor/Acceptor) Start->Path2 H2O2, NaOH Path3 Path C: Reduction to Amine (Linker for coupling) Start->Path3 H2, Pd/C Lead Lead Compound (Optimized Affinity) Path1->Lead Library Expansion Path2->Lead Peptidomimetic Design Path3->Lead Reductive Amination

Caption: Divergent synthetic pathways to evolve the 4-MPC fragment into a lead compound.

References

  • Makolo, F., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.[2] Medicinal Chemistry Research.[2][3] Link

  • Liko, I., et al. (2022).[4] Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Molecules.[5][6][7][8][9] Link

  • Kambe, T., et al. (2014). Electrophilicity of Pyridazine-3-carbonitrile...: A Chemical Model. Chemical Research in Toxicology. Link

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery. Link

Sources

Functional Profiling of Pyridazine Derivatives: From Solubility to Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Abstract

Pyridazine derivatives (1,2-diazines) represent a "privileged scaffold" in medicinal chemistry due to their ability to engage diverse biological targets, ranging from microbial cell walls to human neurotransmitter enzymes.[1][2] However, their unique physicochemical properties—specifically their planar, electron-deficient ring structure and variable lipophilicity—present distinct challenges in in vitro assay development. This guide provides optimized protocols for solubility management, antimicrobial profiling, cytotoxicity assessment, and acetylcholinesterase (AChE) inhibition, tailored specifically for pyridazine pharmacophores.

Part 1: Compound Preparation & Quality Control

The Silent Failure Point: Many pyridazine derivatives exhibit "brick-dust" insolubility in aqueous media due to strong intermolecular


-

stacking. Inaccurate stock preparation is the primary cause of assay variability.
Protocol 1.1: DMSO Stock Preparation & Stability

Objective: To generate a stable 10 mM stock solution free of micro-precipitates.

  • Solvent Choice: Use anhydrous Dimethyl Sulfoxide (DMSO), Grade

    
    99.9%. Avoid ethanol, as pyridazines often recrystallize rapidly from alcohols upon aqueous dilution.
    
  • Dissolution:

    • Weigh solid compound into a glass vial (avoid polystyrene, which DMSO can leach).

    • Add DMSO to achieve 10 mM concentration.[3]

    • Critical Step: Sonicate at 40 kHz for 10 minutes at room temperature. Visual clarity is not enough; micro-crystals may persist.

  • QC Check (Nephelometry Surrogate):

    • Dilute 1

      
      L of stock into 99 
      
      
      
      L of PBS (pH 7.4) in a clear 96-well plate.
    • Measure Absorbance at 600 nm.

    • Pass Criteria: OD

      
       < 0.01 (relative to blank). If OD > 0.01, the compound has precipitated; reduce stock concentration to 1 mM or use a co-solvent (e.g., 10% PEG-400).
      

Part 2: Antimicrobial Efficacy Profiling (MIC/MBC)

Pyridazines are classic bio-isosteres for antimicrobial agents. The following protocol uses the Resazurin Microtiter Assay (REMA) , which offers higher sensitivity than standard turbidity methods for these colored compounds.

Protocol 2.1: Resazurin-Based MIC Determination

Mechanism: Viable bacteria reduce blue non-fluorescent resazurin to pink fluorescent resorufin. This circumvents interference from colored pyridazine derivatives.

Materials:

  • Mueller-Hinton Broth (MHB).

  • Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard, diluted 1:100).
    
  • Plate Setup:

    • Add 100

      
      L MHB to all wells of a 96-well plate.
      
    • Add 100

      
      L of pyridazine stock (diluted in medium) to Column 1.
      
    • Perform serial 2-fold dilutions from Column 1 to 10. Discard final 100

      
      L.
      
    • Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).

  • Incubation: 37°C for 18–24 hours.

  • Development:

    • Add 30

      
      L Resazurin solution to all wells.
      
    • Incubate for 2–4 hours.

  • Readout:

    • Visual: Blue

      
       Pink transition indicates growth.
      
    • Quantitative: Fluorescence Excitation 530 nm / Emission 590 nm.

Data Interpretation: The MIC is the lowest concentration preventing the Blue


 Pink color change.

MIC_Workflow Start Compound Stock (10 mM DMSO) Dilution Serial Dilution (MHB Media) Start->Dilution Dilute Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 18-24h @ 37°C Inoculation->Incubation Dye Add Resazurin (Redox Indicator) Incubation->Dye Readout Read Fluorescence Ex:530 / Em:590 Dye->Readout 2-4h Reaction

Figure 1: Resazurin Microtiter Assay (REMA) workflow for determining MIC of pyridazine derivatives.

Part 3: Antiproliferative Assessment (MTT Assay)

Pyridazine derivatives often exert anticancer effects via mitochondrial disruption or apoptosis induction. The MTT assay is the industry standard for this class, but pyridazines can sometimes reduce MTT non-enzymatically. Strict cell-free controls are required.

Protocol 3.1: MTT Cytotoxicity Assay

Target Lines: MCF-7 (Breast), A549 (Lung), HUVEC (Normal Control).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized).

  • Solubilization Buffer: 100% DMSO.

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 100 
    
    
    
    L media. Allow attachment (24h).
  • Treatment:

    • Remove old media (critical to remove serum proteins that may bind the drug).

    • Add 100

      
      L fresh media containing pyridazine derivatives (0.1 – 100 
      
      
      
      M).
    • Solvent Control: Media + 0.5% DMSO (Max).

    • Blank Control: Media + Compound (No Cells)

      
      Essential for pyridazines to check chemical reduction. 
      
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L MTT stock. Incubate 3–4 hours.
    
    • Observation: Look for purple formazan crystals.[4]

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100

      
      L DMSO. Shake plate for 15 mins.
      
  • Measurement: Absorbance at 570 nm (Reference: 630 nm).

Calculation:



Part 4: Target-Specific Enzyme Inhibition (AChE)

Pyridazine derivatives are increasingly investigated for Alzheimer’s Disease as Acetylcholinesterase (AChE) inhibitors. The Ellman’s Method is the validated protocol.

Protocol 4.1: Modified Ellman’s Assay

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[5] Thiocholine reacts with DTNB (Ellman's Reagent) to produce the yellow anion TNB


 (

nm).[5][6]

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Enzyme: AChE (from Electric eel or recombinant human), 0.1 U/mL.

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final.

  • Chromogen: DTNB, 0.3 mM final.

Workflow:

  • Pre-Incubation (Inhibition Phase):

    • In a 96-well plate, mix:

      • 140

        
        L Buffer
        
      • 20

        
        L Pyridazine Test Solution
        
      • 20

        
        L AChE Solution
        
    • Incubate 15 mins at 25°C. This allows the pyridazine to bind the enzyme active site.

  • Reaction Initiation:

    • Add 10

      
      L DTNB.
      
    • Add 10

      
      L ATCh.[5]
      
  • Kinetic Readout:

    • Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

    • Calculate the slope (

      
      OD/min).
      

Data Analysis: Compare the slope of the Test (


) vs. Solvent Control (

).

AChE_Pathway Substrate Acetylthiocholine (Substrate) Product Thiocholine Substrate->Product Hydrolysis (If Enzyme Active) Enzyme AChE Enzyme Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Binding Enzyme->Product Catalysis Inhibitor Pyridazine Derivative (Inhibitor) Inhibitor->Complex Color Yellow Anion (TNB) Abs @ 412nm Product->Color + DTNB DTNB DTNB (Ellman's Reagent) DTNB->Color

Figure 2: Mechanistic pathway of the Ellman Assay.[7] Pyridazine derivatives compete with the substrate for the AChE active site, preventing the formation of Thiocholine and the subsequent colorimetric signal.

Summary of Assay Parameters

Assay TypeTarget/ReadoutSubstrate/ReagentKey WavelengthPositive Control
Antimicrobial Bacterial Growth (MIC)ResazurinEx 530 / Em 590 nmCiprofloxacin
Cytotoxicity Mitochondrial ReductaseMTTAbs 570 nmDoxorubicin
AChE Inhibition AcetylcholinesteraseATCh / DTNBAbs 412 nmGalantamine
Solubility TurbidityPBS BufferAbs 600 nmN/A

References

  • Rathish, I. G., et al. (2012). "Synthesis and evaluation of some new pyridazine derivatives as antimicrobial agents." European Journal of Medicinal Chemistry.

  • Asif, M. (2017). "Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review." Current Medicinal Chemistry.

  • Butnariu, R., et al. (2021).[7] "The pyridazine heterocycle in molecular recognition and drug discovery." European Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Abcam Protocols. (2024). "MTT Assay Protocol for Cell Viability." Abcam.

Sources

Troubleshooting & Optimization

Improving the yield of 4-Methylpyridazine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylpyridazine-3-carbonitrile Synthesis

Executive Summary & Route Selection

User Query: "I am experiencing low yields (<40%) and difficult purification when synthesizing 4-Methylpyridazine-3-carbonitrile. How can I improve throughput?"

Specialist Analysis: The synthesis of 4-Methylpyridazine-3-carbonitrile (CAS: 106861-17-0) presents two primary challenges: regiocontrol during ring formation and catalyst poisoning during cyanation.

Low yields typically stem from one of two failure modes:

  • De Novo Route Failure: Reacting hydrazine with citraconic anhydride/derivatives often yields a ~1:1 mixture of the 4-methyl and 5-methyl isomers, which are nearly impossible to separate by standard chromatography.

  • Cyanation Route Failure: Using the Rosenmund-von Braun reaction (CuCN/high heat) results in "tarry" polymerization and copper waste.

Recommendation: Switch to a Palladium-Catalyzed Cyanation of 3-chloro-4-methylpyridazine. This route offers the highest yield potential (>85%) if the catalyst system is protected from cyanide poisoning.

Decision Logic & Workflow

The following decision tree illustrates the critical checkpoints for yield preservation.

SynthesisWorkflow Start Start: Select Precursor RouteA Route A: De Novo (Hydrazine + Citraconic Anhydride) Start->RouteA Cheap Starting Material RouteB Route B: Functionalization (3-Chloro-4-methylpyridazine) Start->RouteB Recommended Issue1 CRITICAL ISSUE: Regioisomer Mixture (4-Me vs 5-Me) Yield Loss: ~50% RouteA->Issue1 Step2 Step 2: Cyanation Strategy RouteB->Step2 ResultBad Result: Low Yield (<40%) Difficult Purification Issue1->ResultBad Method1 Method 1: Rosenmund-von Braun (CuCN, 180°C) Step2->Method1 Legacy Protocol Method2 Method 2: Pd-Catalyzed (Zn(CN)2, Pd2(dba)3, dppf) Step2->Method2 Modern Protocol Method1->ResultBad ResultGood Result: High Yield (>85%) Clean Isolation Method2->ResultGood

Figure 1: Strategic decision tree highlighting the high-yield pathway (Green) versus common pitfalls (Red).

Troubleshooting Guide: Pd-Catalyzed Cyanation

Context: You are converting 3-chloro-4-methylpyridazine to the nitrile using Pd catalysis. This is an electron-deficient heteroaryl chloride, which facilitates oxidative addition but makes the catalyst susceptible to poisoning.

FAQ: Common Failure Modes

Q1: The reaction turns black immediately and conversion stops at 10%. What happened?

  • Diagnosis: "Cyanide Poisoning."[1] You likely used NaCN or KCN, or added the cyanide source too quickly. Free cyanide ions (

    
    ) bind irreversibly to Palladium, forming inactive 
    
    
    
    species.
  • Solution: Use Zinc Cyanide (

    
    ) .[2] It is sparingly soluble in DMF, releasing cyanide ions slowly only as they are consumed, keeping the free cyanide concentration below the poisoning threshold [1].
    

Q2: I see the product on LCMS, but it hydrolyzes to the amide (CONH2) during workup.

  • Diagnosis: Pyridazine nitriles are highly electrophilic. Basic aqueous workups (pH > 10) or high heat during extraction will hydrolyze the nitrile.

  • Solution: Quench with saturated

    
      or a phosphate buffer (pH 7). Do not use NaOH or 
    
    
    
    washes. Keep the rotovap bath below 40°C.

Q3: My yield is good, but the product is contaminated with a "dimer" (Biaryl).

  • Diagnosis: Homocoupling. This occurs if the cyanide source is inactive or if oxygen is present.

  • Solution: Degas solvents thoroughly (sparge with Argon for 20 mins). Add Zinc Dust (10 mol%) to the reaction. This reduces any oxidized Pd(II) back to active Pd(0) and suppresses homocoupling [2].

Detailed Protocol: High-Yield Synthesis

Objective: Synthesis of 4-Methylpyridazine-3-carbonitrile from 3-chloro-4-methylpyridazine. Target Yield: 85-92% Scale: 1.0 g (Adaptable)

Materials & Reagents Table
ReagentEquiv.[3][4][5][6]RoleCritical Note
3-Chloro-4-methylpyridazine 1.0SubstrateEnsure <2% 5-methyl isomer impurity.

0.6CN SourceToxic. Handle in fume hood. Do not use KCN.

0.02CatalystTris(dibenzylideneacetone)dipalladium(0).
dppf 0.04Ligand1,1'-Bis(diphenylphosphino)ferrocene. Essential for aryl chlorides.
Zn Dust 0.10AdditiveScavenges

, keeps Pd active.
DMF (Anhydrous) 0.2 MSolventMust be dry (water < 0.05%).
Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon, mix

      
       (2 mol%) and dppf (4 mol%) in a small volume of DMF. Stir for 15 minutes at RT. The solution should turn from purple/black to orange/brown, indicating ligation.
      
  • Reaction Setup:

    • To a dry pressure vial equipped with a magnetic stir bar, add:

      • 3-Chloro-4-methylpyridazine (1.0 equiv)

      • 
         (0.6 equiv)
        
      • Zn Dust (0.1 equiv)

    • Add the pre-complexed catalyst solution (or solids if skipping step 1).

    • Add remaining DMF to reach 0.2 M concentration.

  • Execution:

    • Seal the vial and sparge with Argon for 5 minutes.

    • Heat to 100°C for 3–5 hours.

    • Monitoring: Check HPLC/TLC. The starting material (Rf ~0.4 in 50% EtOAc/Hex) should disappear; Product (Rf ~0.3) will appear.[7]

    • Note: Do not overheat (>120°C) as this degrades the catalyst.

  • Workup (Crucial for Yield):

    • Cool to room temperature.[4]

    • Dilute with EtOAc.

    • Quench: Pour into a mixture of saturated

      
       and water (1:1) .
      
    • Filter the biphasic mixture through a pad of Celite to remove Zinc salts.

    • Separate layers. Extract aqueous layer 3x with EtOAc (Pyridazines are water-soluble; thorough extraction is needed).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Chromatography: Elute with a gradient of Hexanes/EtOAc (0% -> 60%).

    • Yield Check: Product is a white to off-white solid.

Mechanistic Insight: Why dppf?

The choice of ligand is the single most important variable in this protocol.

Mechanism cluster_ligand Why dppf? Pd0 Pd(0)-dppf (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Fast for e- deficient Ar-Cl TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet Rate Limiting Step RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Reason Large Bite Angle (99°) Accelerates Reductive Elimination RedElim->Reason

Figure 2: Catalytic cycle.[1][5][8] The large bite angle of dppf facilitates the expulsion of the product, preventing the catalyst from resting in a stable intermediate state [3].

References

  • Jin, F., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.

  • Chidambaram, R. (2004). "The development of a practical synthesis of a purine nitrile." Tetrahedron Letters, 45(7), 1441-1444. (Describes Zn dust effect).
  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[1] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition, 52(38), 10035–10039.[1] [1]

  • ChemicalBook. (2025).[2] "Synthesis of 3-Chloro-4-methylpyridazine."

Sources

Common side products in the synthesis of 4-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #PYR-CN-4ME-001 Subject: Troubleshooting Common Side Products & Impurity Profiles Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Overview

The synthesis of 4-Methylpyridazine-3-carbonitrile is a critical workflow in the development of p38 MAP kinase inhibitors and other pyridazine-based pharmacophores. While the target structure appears simple, the electron-deficient nature of the pyridazine ring creates specific vulnerabilities to nucleophilic attack (hydrolysis) and regio-isomerism.

This guide addresses the three most reported impurity classes:

  • Hydrolysis Products: 4-Methylpyridazine-3-carboxamide (The "Amide" Impurity).

  • Regioisomers: 5-Methylpyridazine-3-carbonitrile.

  • Incomplete Intermediates: 3-Chloro-4-methylpyridazine residues.

Diagnostic Logic Map

The following flow chart illustrates the origin of these impurities during the standard Rosenmund-von Braun or Pd-catalyzed cyanation pathways.

Impurity_Origins Start Precursor: 3-Chloro-4-methylpyridazine Intermediate Metal-Nitrile Complex Start->Intermediate Heat/DMF Side_SM Impurity C: Unreacted Chloride Start->Side_SM Wet Solvent/Poisoned Cat. Reagent Cyanation Reagent (CuCN or Zn(CN)2/Pd) Target Target: 4-Methylpyridazine-3-carbonitrile Intermediate->Target Proper Workup (FeCl3 or Ethylenediamine) Side_Amide Impurity A (Major): 3-Carboxamide derivative (Hydrolysis) Intermediate->Side_Amide High Temp/pH or Oxidative Workup Side_Acid Impurity B: 3-Carboxylic Acid (Over-Hydrolysis) Side_Amide->Side_Acid Prolonged aq. exposure

Figure 1: Critical control points in the cyanation of chloropyridazines. Failure to quench the metal complex correctly is the primary cause of amide formation.

Troubleshooting Module: The "Amide" Impurity

Symptom:

  • LC-MS: A dominant peak at M+18 relative to the product mass (M+H₂O).

  • IR: Appearance of a broad band at ~3300 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O amide), obscuring the sharp nitrile stretch at ~2230 cm⁻¹.

Root Cause: The nitrile group at the 3-position of a pyridazine ring is highly activated due to the electron-withdrawing nature of the adjacent nitrogen atoms (ortho-effect). During the Rosenmund-von Braun reaction (using CuCN), the copper forms a stable complex with the product. If this complex is decomposed using strong aqueous acids or oxidative conditions (like nitric acid) without temperature control, the nitrile hydrates to the primary amide.

Corrective Protocol (The "Soft Quench"): Instead of using aggressive oxidative decomplexation, use a chelation-based workup.

  • Cool Down: Ensure the reaction mixture is cooled to < 50°C before quenching.

  • The Ethylenediamine Method:

    • Dilute the reaction mixture (DMF) with Ethyl Acetate (EtOAc).

    • Add a 10% aqueous solution of ethylenediamine (or aqueous ammonia/NH₄Cl buffer).

    • Mechanism:[1][2][3][4][5][6] Ethylenediamine binds Cu(I)/Cu(II) more strongly than the pyridazine nitrile, releasing the product without catalyzing hydrolysis.

    • Stir for 15–30 minutes until the aqueous layer turns deep blue (copper-amine complex).

  • Phase Separation: Separate layers immediately. Do not let the organic product sit in contact with the basic aqueous layer for prolonged periods.

Troubleshooting Module: The Regioisomer (4-Me vs 5-Me)

Symptom:

  • NMR: Two sets of methyl singlets appearing close together (e.g., δ 2.45 vs δ 2.55).

  • Origin: This impurity is rarely generated during the cyanation step itself; it is almost always carried over from the ring-formation step .

Technical Context: The synthesis of the pyridazine core often involves reacting hydrazine with an acyclic dicarbonyl equivalent (e.g., citraconic anhydride or a keto-aldehyde).

  • Target: 4-Methyl isomer.[5][7][8][9]

  • Impurity: 5-Methyl isomer.[8]

Why it happens: Hydrazine is a symmetric nucleophile. If the dicarbonyl electrophile is not sufficiently differentiated sterically or electronically, hydrazine will attack both carbonyls with similar rates, leading to a mixture of isomers.

Resolution Strategy: Separating these isomers at the nitrile stage is notoriously difficult due to similar polarities.

  • Best Practice: Purify at the chloropyridazine stage (pre-cyanation). The 3-chloro-4-methyl and 3-chloro-5-methyl isomers often have larger differences in crystallinity or boiling point than their nitrile counterparts.

  • Purification: Recrystallize the 3-chloro intermediate from Hexane/EtOAc before proceeding to the expensive cyanation step.

Technical FAQ: Process Optimization

Q: Why does my reaction stall with 20% starting material (Chloride) remaining? A: The Rosenmund-von Braun reaction is sensitive to moisture.

  • Diagnosis: Check the water content of your DMF. It must be anhydrous (<0.05% H₂O). Water consumes the catalyst and inhibits the oxidative addition of Copper into the C-Cl bond.

  • Fix: Add 10 mol% NaI (Sodium Iodide) to the reaction. This performs an in-situ Finkelstein reaction, converting the unreactive Chloride to a more reactive Iodide, which then undergoes cyanation faster.

Q: I see a "Black Tar" that traps my product. How do I recover it? A: This is polymerized DMF and copper salts.

  • Fix: Do not distill the DMF to dryness. Pour the reaction mixture into a large volume of water/ethylenediamine while it is still fluid. If tar has already formed, dissolve it in warm Toluene, filter through a pad of Celite to remove inorganic solids, and then wash the toluene.

Validated Experimental Protocol

Method: Palladium-Catalyzed Cyanation (Zinc Cyanide) Why this method? It avoids the harsh workup of CuCN, significantly reducing the "Amide" hydrolysis risk.

Reagents:

  • Substrate: 3-Chloro-4-methylpyridazine (1.0 equiv)

  • Source: Zn(CN)₂ (0.6 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: dppf (4 mol%) or Xantphos

  • Solvent: DMF (Anhydrous) + 1% Water (activator)

Step-by-Step:

  • Inertion: Charge a flask with the chloride, Zn(CN)₂, Pd catalyst, and ligand. Evacuate and backfill with Nitrogen (3x). Oxygen kills this catalyst.

  • Solvation: Add degassed DMF via syringe.

  • Reaction: Heat to 120°C for 3–5 hours. Monitor by TLC/LCMS.

  • Workup (Crucial):

    • Cool to room temperature.[10]

    • Dilute with EtOAc.

    • Quench: Add saturated aqueous NaHCO₃.

    • Filtration: Filter the biphasic mixture through Celite to remove Zinc salts.

    • Extraction: Wash organic layer with water (2x) and Brine (1x).

  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Table: Impurity Profiles

ImpurityRelative Retention (TLC)Mass Spec (ESI+)Prevention Strategy
Target Nitrile Rf ~ 0.4M+1 (120)N/A
Amide (Hydrolysis) Rf ~ 0.1 (More Polar)M+19 (138)Avoid acidic workup; use diamine quench.
Starting Chloride Rf ~ 0.6 (Less Polar)M+1 / M+3 (129/131)Dry solvents; add NaI co-catalyst.
Dimer Rf ~ 0.3M+1 (185 approx)Lower catalyst loading; avoid O₂.

References

  • Rosenmund-von Braun Reaction Mechanism & Side Products

    • Mechanism of the Rosenmund-von Braun Reaction.[1][11] Organic Chemistry Portal.

  • Palladium Catalyzed Cyanation (Alternative Route)

    • Zinc(II) Cyanide.[12] Organic Chemistry Portal.

  • Synthesis of Pyridazine Precursors (Regioselectivity)

    • Regioselective construction of pyridazine derivatives.[13] Organic Chemistry Frontiers.

  • Amide Hydrolysis Troubleshooting

    • Converting Nitriles to Amides (Hydrolysis Conditions).[3][14] Chemistry Steps.[4][7][10][14][15][16][17]

Sources

Technical Support Center: Pyridazine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 technical resource for medicinal chemists and process engineers optimizing pyridazine scaffolds. It moves beyond textbook synthesis to address the kinetic, thermodynamic, and isolation challenges encountered in high-stakes drug discovery.

Status: Operational | Tier: Senior Application Scientist Support Topic: Optimizing Reaction Conditions for Pyridazine Ring Formation

Introduction: The Pyridazine Challenge

Pyridazines (1,2-diazines) are "privileged structures" in drug discovery due to their high polarity, capacity for


-

stacking, and metabolic stability compared to phenyl rings. However, their synthesis often suffers from two critical failure modes: poor regiocontrol during ring closure and incomplete oxidation (stalling at the dihydropyridazine stage).

This guide provides optimized workflows to navigate these bottlenecks.

Module 1: Strategic Route Selection

Before optimizing conditions, validate your synthetic strategy. The choice between condensation and cycloaddition dictates your impurity profile and regioselectivity.

Decision Matrix: Synthesis Pathway

Pyridazine_Route_Selection Start Start: Substrate Analysis Q1 Do you have a 1,4-dicarbonyl (or equivalent)? Start->Q1 Condensation Route A: Condensation (Paal-Knorr Type) Q1->Condensation Yes IEDDA_Check Route B: IEDDA Cycloaddition (Tetrazine + Dienophile) Q1->IEDDA_Check No Q2 Is the 1,4-dicarbonyl symmetrical? Condensation->Q2 Direct_Cond Proceed: Hydrazine/EtOH Reflux Q2->Direct_Cond Yes Regio_Issue WARNING: Regioselectivity Issues Requires directed condensation Q2->Regio_Issue No Tetrazine_Avail Is the Tetrazine electron-deficient? IEDDA_Check->Tetrazine_Avail Fast_Click Fast Kinetics (Bioorthogonal/Click) Tetrazine_Avail->Fast_Click Yes (e.g., Pyridyl) Slow_Click Slow Kinetics Requires Lewis Acid/Heat Tetrazine_Avail->Slow_Click No (e.g., Alkyl)

Figure 1: Strategic decision tree for selecting the optimal pyridazine synthesis pathway based on substrate availability and regiochemical requirements.

Module 2: Troubleshooting Condensation Reactions

Context: The reaction of 1,4-dicarbonyls with hydrazines is the most common yet most troublesome method due to regioselectivity issues in unsymmetrical systems.

Common Failure Modes & Solutions
Issue 1: "I am isolating the dihydropyridazine intermediate, not the aromatic product."

Diagnosis: The elimination of water to form the aromatic ring is often slower than the initial cyclization, especially in neutral solvents like ethanol. The Fix (Oxidation Promotion):

  • Switch Solvent: Move from EtOH to Acetic Acid (AcOH) . Acid catalysis promotes the elimination of the second water molecule and air oxidation.

  • Add an Oxidant: If the reaction stalls under inert atmosphere, add DDQ (1.1 equiv) or CuCl2 to force aromatization.

  • Protocol Adjustment:

    • Step 1: Run condensation in EtOH at RT to form the intermediate.

    • Step 2: Add catalytic AcOH and heat to 60°C open to air.

Issue 2: "My unsymmetrical 1,4-dicarbonyl yields a 1:1 mixture of regioisomers."

Diagnosis: Hydrazine is a potent alpha-nucleophile and attacks both carbonyls at similar rates if their electrophilicity is comparable. The Fix (Directed Condensation):

  • Steric Control: Use substituted hydrazines (e.g., methylhydrazine). The substituted nitrogen (more steric bulk) will preferentially attack the least hindered carbonyl.

  • Stepwise Synthesis: Do not mix reagents all at once. Convert the more reactive carbonyl to a dimethyl hydrazone first (using dimethylhydrazine), then treat with the final hydrazine to displace and cyclize.

Optimized Protocol: Paal-Knorr Condensation

Standard conditions for 1 mmol scale:

  • Dissolve 1,4-dicarbonyl (1.0 equiv) in Ethanol (0.5 M) .

  • Add Hydrazine Monohydrate (1.2 equiv) dropwise at 0°C (exothermic).

  • Warm to RT. Monitor by LCMS.

    • If Dihydropyridazine observed (M+2 peak): Add AcOH (5 equiv) and reflux for 2 hours.

  • Workup: Concentrate. Neutralize with sat. NaHCO3. Extract with EtOAc. Pyridazines are water-soluble; do not wash excessively with water.

Module 3: Advanced IEDDA Cycloaddition

Context: Inverse Electron Demand Diels-Alder (IEDDA) reactions between 1,2,4,5-tetrazines and dienophiles (alkynes/alkenes) offer superior regiocontrol but require tuning of electronic demand.

Mechanism & Kinetics Visualization

IEDDA_Mechanism Tetrazine Tetrazine (Electron Deficient) TS [4+2] Transition State (LUMO_diene - HOMO_dienophile) Tetrazine->TS Dienophile Dienophile (Electron Rich) Dienophile->TS Intermediate Bicyclic Intermediate TS->Intermediate N2_Loss - N2 (Gas) Intermediate->N2_Loss DHP 1,4-Dihydropyridazine Intermediate->DHP Retro-Diels-Alder Product Pyridazine Product DHP->Product Spontaneous or DDQ/Chloranil Oxidation Oxidation (-2H)

Figure 2: Mechanistic flow of IEDDA reaction. Note that alkyne dienophiles lead directly to aromatic pyridazines, while alkene dienophiles require an oxidation step.

Critical Optimization Parameters
ParameterRecommendationScientific Rationale
Electronic Matching Tetrazine: Electron-withdrawing groups (pyridyl, CF3). Dienophile: Electron-donating groups (enamines, strained alkynes).Lowers the LUMO of the tetrazine, narrowing the HOMO-LUMO gap for faster kinetics [1].
Solvent DCM or Dioxane . Avoid nucleophilic solvents if using highly reactive tetrazines.Non-polar solvents often accelerate Diels-Alder reactions via the "hydrophobic effect" if water is used as a co-solvent.
Temperature RT to 60°C .High temperatures can decompose sensitive tetrazines before reaction.
Leaving Group Use 3,6-bis(methylthio)-1,2,4,5-tetrazine for versatile post-functionalization.The SMe group can be displaced later via Pd-catalysis or nucleophilic aromatic substitution (SnAr).

Module 4: Functionalization via Pd-Catalysis

Context: Halopyridazines (specifically chloropyridazines) are excellent substrates for Suzuki and Stille couplings, but the nitrogen atoms can poison Palladium catalysts.

FAQ: Cross-Coupling Troubleshooting

Q: My Suzuki coupling on 3-chloropyridazine yields <20%. Why? A: Pyridazines are electron-deficient and can coordinate tightly to Pd(0), deactivating the catalyst.

  • Solution: Use "hot" ligands like XPhos or SPhos which are bulky and electron-rich, preventing non-productive coordination.

  • Base Choice: Switch from K2CO3 to K3PO4 or Cs2CO3 in dioxane/water.

Q: Can I use boronic acids directly? A: Yes, but Pyridazinyl boronic esters are notoriously unstable (protodeboronation). It is better to use the halopyridazine as the electrophile and the aryl partner as the boronic species [2].

References

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. Organic Chemistry Portal. [Link]

  • Functionalized Heteroarylpyridazines via Palladium-Catalyzed Cross-Coupling. J. Org. Chem. [Link][1][2][3][4][5][6][7][8][9]

  • Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines. J. Am. Chem. Soc. [Link]

  • Regioselective Pyridazine Synthesis from Tetrazines. RSC Advances. [Link]

Sources

Technical Support Center: Purification of 4-Methylpyridazine-3-carbonitrile

[1]

Diagnostic Triage: Identify Your Impurity

Before initiating a purification protocol, you must characterize the contaminant profile.[1] 4-Methylpyridazine-3-carbonitrile (MPC) synthesis often yields specific byproducts based on the cyclization or substitution pathway used.

Q: How do I distinguish between the major impurities?

A: Use this diagnostic matrix to correlate your analytical data with the likely contaminant.

Symptom (Analytical)Probable ImpurityChemical OriginRecommended Protocol
H-NMR: Extra singlet near

2.4-2.6 ppm; aromatic splitting pattern differs.[2]
Regioisomer (5-Methylpyridazine-3-carbonitrile)Non-selective cyclization or radical alkylation (Minisci reaction).[3]Protocol B (Recrystallization)
LC-MS: Mass peak at [M+19] (M+H₂O) or [M+1] but broad tailing peak.[3][1]Hydrolysis Product (Amide or Carboxylic Acid)Hydrolysis of the nitrile group under acidic/basic synthesis conditions.[3]Protocol A (Scavenging Wash)
Appearance: Darkening color (yellow/brown) or metallic residue.[3][1]Metal/Oligomers Pd/Cu catalyst carryover or oxidative polymerization.[1]Protocol C (Adsorption)

Purification Protocols

Protocol A: Chemical Scavenging (Removing Acidic Hydrolysis Products)

Target: 4-Methylpyridazine-3-carboxylic acid or residual starting keto-acids. Mechanism: Exploits the acidity difference. The target nitrile is neutral/weakly basic, while the impurity is acidic.[1]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[3][1]

  • Saturated Sodium Bicarbonate (

    
    ) solution[3][1]
    
  • Brine (

    
    )[3][1]
    
  • Magnesium Sulfate (

    
    )[3][1]
    

Step-by-Step:

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.[1]

  • Base Wash: Transfer to a separatory funnel. Wash the organic phase twice with saturated

    
     (1:1 volume ratio).[3][1]
    
    • Note: Vigorous shaking is required.[1] Vent frequently as

      
       gas will generate if acid is present.[1]
      
  • Separation: The acidic impurity moves to the aqueous layer (as the sodium carboxylate salt). The target nitrile remains in the DCM layer.

  • Drying: Wash the organic layer once with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Fractional Recrystallization (Regioisomer Separation)

Target: 5-Methylpyridazine-3-carbonitrile. Mechanism: Differential solubility.[1] The 4-methyl isomer typically possesses higher symmetry and packing efficiency than the 5-methyl isomer, leading to distinct solubility curves in alcoholic solvents.

Reagents:

  • Solvent A: Ethanol (Absolute)[3][1][4][5]

  • Solvent B: n-Heptane (Anti-solvent)[3][1]

Step-by-Step:

  • Reflux: Suspend the crude solid in Ethanol (5 mL/g). Heat to reflux (

    
    ) with stirring.
    
  • Saturation: If the solid does not dissolve completely, add Ethanol dropwise until a clear solution is obtained.

    • Critical Control Point: Do not add more than 10% excess solvent.[1]

  • Anti-Solvent Addition: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[3][1]

  • Clarification: Add 1-2 drops of Ethanol to clear the solution again.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2 hours) without agitation. Rapid cooling traps the impurity.

  • Crystallization: Once at room temperature, move to an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the crystals and wash with cold Heptane.

Protocol C: Adsorption Chromatography (The "Nuclear" Option)

Target: Complex mixtures where crystallization fails.[1]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Gradient of Dichloromethane (DCM) to 5% Methanol/DCM.[3][1]

Workflow Visualization:

PurificationWorkflowStartCrude 4-Methylpyridazine-3-carbonitrileCheckPurityAnalyze Purity (LCMS / H-NMR)Start->CheckPurityDecisionIdentify Major ImpurityCheckPurity->DecisionAcidImpurityAcidic Species(Carboxylic Acid)Decision->AcidImpurityHydrolysisRegioImpurityRegioisomer(5-Methyl)Decision->RegioImpurityIsomersWashProtocol A:NaHCO3 WashAcidImpurity->WashCrystProtocol B:Recrystallization (EtOH/Heptane)RegioImpurity->CrystWash->CheckPurityRe-checkFinalPure Product(>98%)Wash->FinalCryst->CheckPurityRe-checkColumnProtocol C:Flash ChromatographyCryst->ColumnIf Purity < 95%Cryst->FinalColumn->Final

Caption: Decision matrix for selecting the appropriate purification pathway based on impurity profile.

Frequently Asked Questions (FAQ)

Q: Why is my product turning into a carboxylic acid during storage? A: Nitriles on electron-deficient rings (like pyridazine) are susceptible to hydrolysis.[3][1] Store the purified compound under an inert atmosphere (Argon/Nitrogen) in a desiccator. Moisture acts as a nucleophile, converting the



31

Q: Can I use distillation? A: Distillation is not recommended for this specific intermediate.[1][5] Cyanopyridazines have high boiling points and can undergo thermal decomposition or polymerization at the temperatures required for distillation (

31

Q: The 4-methyl and 5-methyl isomers are not separating on TLC. What should I change? A: These regioisomers have very similar polarities.

  • Change Solvent: Switch from EtOAc/Hexane to Toluene/Acetone (4:1) . The pi-stacking interaction of Toluene with the heterocycle often differentiates the isomers better than simple polarity-based systems.

  • Run Multiple Elutions: Elute the TLC plate 2 or 3 times to amplify the separation distance (

    
     delta).
    

References

  • General Pyridazine Synthesis & Properties

    • Title: Pyridazines.[1][5][6][7]

    • Source:Comprehensive Heterocyclic Chemistry II, Elsevier.[3][1]

    • Context: Fundamental solubility and reactivity data for alkyl-cyanopyridazines.[1]

    • URL:[3][1]

  • Purification of Methyl-Heterocycles

    • Title: Purification of substituted methylpyridines and analogues.[5][8]

    • Source:Separ
    • Context: Protocols for separating methyl-substituted regioisomers using crystallization.[1]

    • URL:[3][1]

  • Impurity Profiling in Pharmaceuticals

    • Title: Impurities in New Drug Substances Q3A(R2).[3][1]

    • Source:ICH Harmonised Tripartite Guideline.
    • Context: Standards for reporting and removing impurities >0.1%.[1]

    • URL:[3][1]

Best practices for handling and storing air-sensitive pyridazine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" but Temperamental Scaffold

Pyridazines (1,2-diazines) are "privileged structures" in medicinal chemistry, serving as bioisosteres for phenyl rings and pyridines to optimize solubility and metabolic stability. However, the very electron-deficiency that makes them valuable also makes their precursors—particularly hydrazines and organometallic intermediates —highly susceptible to oxidative degradation and hydrolysis.

This guide moves beyond basic safety data sheets (SDS) to provide field-proven protocols for maintaining the integrity of these reagents.

Module 1: Critical Storage Protocols (The "Static" Phase)

Improper storage is the silent killer of pyridazine chemistry. Oxidative degradation often occurs before the bottle is even opened.

FAQ: Storage & Stability

Q: My 3,6-dichloropyridazine has turned from white to off-white/yellow. Is it still usable? A: Likely yes, but with caution. Halopyridazines are relatively stable but are hygroscopic and light-sensitive. The yellowing indicates surface photo-oxidation or hydrolysis.

  • Action: Check the melting point. If it deviates by >2°C from the literature value (65-69°C), recrystallize from hexane/ethyl acetate.

  • Prevention: Store in amber glass under Argon. Tape the cap with Parafilm to prevent moisture ingress.

Q: How do I store hydrazine precursors (e.g., methylhydrazine) long-term? A: Hydrazines are potent reducing agents and will autoxidize to azo compounds or potentially explosive peroxides upon air exposure.

  • Protocol: Store in a dedicated flammables fridge (2–8°C) separate from oxidizers.

  • Headspace: Always backfill the container with Nitrogen or Argon after use.

  • Container: Use "Sure/Seal" style bottles with septum caps for liquids to avoid atmospheric exchange.

Q: Can I store lithiated pyridazine intermediates? A: Absolutely not. Lithio-pyridazines (generated via Directed ortho-Metalation) are thermally unstable species. They must be generated and consumed in situ at cryogenic temperatures (typically -78°C). Storing them, even at -20°C, will lead to dimerization or ring-opening decomposition.

Data: Storage Matrix for Common Precursors
Precursor ClassExample CompoundPrimary ThreatStorage ConditionShelf Life (Optimal)
Halopyridazines 3,6-DichloropyridazineHydrolysis, LightAmbient, Desiccator, Dark1–2 Years
Hydrazines MethylhydrazineOxidation, Peroxide formation2–8°C, Inert Gas, Sure/Seal6–12 Months
Aminopyridazines 3-AminopyridazineOxidation (Color change)Ambient, Inert Gas1 Year
Organometallics Pyridazyl-lithiumThermal Decomp., MoistureDo Not Store (In situ only)N/A (< 30 mins)

Module 2: Active Handling & Synthesis (The "Dynamic" Phase)

The moment you expose these reagents to the lab environment, the clock starts ticking. This section details the Air-Free Transfer Workflow .

FAQ: Synthesis & Handling

Q: Why did my lithiation reaction turn black and fail? A: This is the classic sign of "Pyridazine Ring Scrambling." Unlike benzenes, pyridazines are electron-deficient.

  • The Cause: If you used n-BuLi, it likely acted as a nucleophile attacking the ring (C=N bond) rather than a base.

  • The Fix: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . It is bulky and non-nucleophilic, acting strictly as a base for deprotonation [1].

  • Temperature: Maintain strictly below -70°C. A rise to -40°C is often enough to trigger decomposition.

Q: How do I weigh out hygroscopic solid precursors without a glovebox? A: Use the "Schlenk Solid Addition" technique.

  • Weigh the solid quickly into a tared "tipping tube" or bent weighing funnel.

  • Attach the tube to the side arm of your reaction flask (under positive N2 flow).

  • Evacuate and backfill the solid in the tube 3 times before tipping it into the solvent.

Protocol: The "Double-Manifold" Cannula Transfer

For transferring liquid hydrazine reagents or sensitive solutions.

  • Prep: Flame-dry all glassware under vacuum; backfill with Argon.

  • Pressure: Set the source flask (Reagent) to slightly higher positive pressure than the destination flask (Reaction).

  • Cannula: Insert a double-tipped needle (cannula) into the source flask first (above liquid level) to purge the needle with gas.

  • Transfer: Lower the needle into the liquid and insert the other end into the destination flask. The pressure differential drives the liquid.

  • Termination: Pull the needle out of the liquid in the source flask first, let it purge, then remove.

Visualization: Air-Free Transfer Logic

CannulaTransfer Start Start: Reagent Bottle (Sure/Seal™) Check Check Atmosphere: Is Source Pressure > Dest? Start->Check Check->Start No (Adjust N2 Line) Purge Purge Cannula: Insert Source (Gas Phase) Check->Purge Yes Transfer Transfer Liquid: Lower Cannula (Liquid Phase) Purge->Transfer Dest Destination Flask (Stirring, Inert Gas) Transfer->Dest Liquid Flow Stop Stop Flow: Lift Cannula to Gas Phase Dest->Stop Volume Reached Stop->Start Cleanup

Caption: Logic flow for positive-pressure cannula transfer to prevent atmospheric back-flow.

Module 3: Troubleshooting Degradation (The "Reactive" Phase)

Even with best practices, accidents happen. Here is how to diagnose and recover.

FAQ: Diagnostics

Q: My reaction mixture formed a precipitate immediately upon adding the pyridazine precursor. Is this normal? A: It depends.

  • Scenario A (Hydrazines): If using a hydrazine salt (e.g., hydrochloride), it may not dissolve in non-polar solvents (THF/Toluene). This is physical, not chemical. Fix: Add a base (TEA) to liberate the free base.

  • Scenario B (Oxidation): If the precipitate is colored (often orange/red for azo compounds), you have oxidized your precursor. Fix: Filter under inert gas; if the filtrate is clear, proceed. If the whole solution is colored, discard.

Q: How do I remove oxidized impurities from my final product? A: Pyridazines are basic.

  • Acid Wash: Dissolve crude in organic solvent (DCM/EtOAc). Wash with dilute HCl (1M). The pyridazine moves to the aqueous layer; non-basic oxidized byproducts often stay in the organic layer.

  • Neutralize: Separate layers, then basify the aqueous layer (NaHCO3) and extract back into organic solvent.

Visualization: Degradation Decision Tree

DegradationTree Issue Issue: Reagent Discoloration Type Reagent Type? Issue->Type Halo Halopyridazine (Solid) Type->Halo Hydra Hydrazine (Liquid) Type->Hydra CheckMP Check Melting Point Halo->CheckMP Recryst Recrystallize (Hexane/EtOAc) CheckMP->Recryst Deviation < 2°C Discard1 Discard if >5°C dev CheckMP->Discard1 Deviation > 5°C CheckSol Check Solubility/Turbidity Hydra->CheckSol Distill Distill under N2 (Extreme Caution) CheckSol->Distill Minor Haze Discard2 Discard (Peroxide Risk) CheckSol->Discard2 Opaque/Precipitate

Caption: Decision matrix for salvaging vs. discarding degraded pyridazine precursors.

References

  • Seggio, A., Chevallier, F., Vaultier, M., & Mongin, F. (2007).[1] Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline.[1] The Journal of Organic Chemistry, 72(17), 6602–6605.[1] Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

  • Sigma-Aldrich. (2023). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 11186, 3,6-Dichloropyridazine. Link

Sources

Improving the regioselectivity of reactions involving pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-REGIO-001 Topic: Improving Regioselectivity in Pyridazine Functionalization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyridazine Problem"

User Query: "Why is my pyridazine reaction yielding a mixture of isomers, and why does the regioselectivity seem to flip compared to pyridines?"

Root Cause Analysis: Pyridazine (1,2-diazine) presents a unique electronic challenge compared to pyridine. The adjacent nitrogen atoms create a significant dipole and lower the energy of the LUMO, making the ring highly electron-deficient (


-deficient).
  • Nucleophilic Attack: Highly favored at C4/C5 (unlike pyridine's C2/C6 preference) due to the specific nodal properties of the LUMO.

  • Electrophilic Attack: Extremely difficult without activation (e.g., N-oxidation).

  • Metalation: Complicated by the "Halogen Dance" and the acidity of protons adjacent to the N-N bond.

This guide provides troubleshooting workflows for the three most common reaction classes: Metalation (DoM) , Nucleophilic Substitution (


) , and Radical Addition (Minisci) .

Module A: Directed Ortho Metalation (DoM) & Halogen Dance

Common Issue: "I tried to lithiate 3-chloropyridazine, but the electrophile added to the wrong position, or I got a scrambled product."

Troubleshooting Workflow
SymptomDiagnosisResolution
Nucleophilic Addition (Ring alkylation instead of functionalization)The base acted as a nucleophile (common with

-BuLi).
Switch Base: Use non-nucleophilic bases like LiTMP or Knochel’s Turbo-Hauser base (TMPMgCl·LiCl ).[1]
Regio-scrambling (Halogen moved positions)Halogen Dance (HD) occurred. The lithiated species is unstable and isomerizes to a thermodynamically more stable position.Kinetic Control: Lower temperature to -78°C or -100°C. If scaling, switch to Continuous Flow to quench the species <1 second after generation.
Wrong Regioisomer (C3 vs. C4)The Directing Group (DG) or Lewis acidity was not optimized.Lewis Acid Switch: Add

to block N-coordination and switch selectivity (see Protocol A).
Protocol A: The "Knochel Switch" (Metalation Control)

Based on the work of Paul Knochel and colleagues.

Objective: Selectively functionalize C3/C6 or C4/C5.

The Mechanism:

  • Standard Conditions (Kinetic/Coordination): The metal coordinates to the ring nitrogen or a directing group (DG).

  • Lewis Acid Conditions (

    
    ): 
    
    
    
    binds to the ring nitrogens.[1] This sterically blocks the "easy" ortho-protons and increases the acidity of the meta-protons (C4/C5) via inductive withdrawal.

Step-by-Step Guide:

  • Preparation: Dry THF, Argon atmosphere.

  • Lewis Acid Complexation (Optional for C4/C5 attack):

    • Add

      
       (1.1 equiv) to the pyridazine substrate at 0°C. Stir for 15 min.
      
  • Metalation:

    • Add TMPZnCl·LiCl (1.2 equiv) dropwise.

    • Without

      
      : Reaction typically occurs at C3/C6  (ortho to N).
      
    • With

      
      : Reaction typically shifts to C4/C5 .
      
  • Quench: Add electrophile (aldehyde, iodine, allyl bromide).

DoM_Switch sub Substrate: 3-substituted Pyridazine cond1 Condition A: TMPZnCl·LiCl (No Lewis Acid) sub->cond1 cond2 Condition B: 1. BF3·OEt2 2. TMPZnCl·LiCl sub->cond2 prod1 Product A: C6 Functionalization (Ortho to N) cond1->prod1 Coordination Control prod2 Product B: C4/C5 Functionalization (Remote) cond2->prod2 Steric/Acidity Switch

Figure 1: Decision tree for controlling regioselectivity using Knochel's bases and Lewis Acids.

Module B: Nucleophilic Aromatic Substitution ( )

Common Issue: "My nucleophile is attacking C4 instead of displacing the halogen at C3."

The Reactivity Hierarchy

In pyridazines, the regioselectivity of


 is governed by the stabilization of the Meisenheimer complex.
  • C4/C5 Positions: These are electronically favored for addition because the negative charge can reside on the electronegative nitrogens (para-like resonance).

  • C3/C6 Positions: These are favored if a good leaving group (Cl, F) is present and the nucleophile is hard.

Data Table: Predictors for


 Selectivity 
VariableEffect on Regioselectivity
Leaving Group Fluorine (

)
strongly activates the specific carbon ipso to it. Chlorine (

)
is slower but directs well.
Nucleophile Hard Nucleophiles (Alkoxides): Prefer C4/C5 attack (charge control).Soft Nucleophiles (Thiols): Prefer C3/C6 displacement (orbital control).
Substituents Electron-Withdrawing Groups (EWG) at C3 activate C4/C5.
Protocol B: Sequential Substitution

For poly-halogenated scaffolds (e.g., 4,5-dichloro-3-hydroxypyridazine).

  • Step 1 (Soft Nucleophile): Thiol or amine attack will preferentially displace the halogen at C4 (beta to nitrogen) over C5, due to the inductive effect of the adjacent C3-carbonyl/hydroxyl.

  • Step 2 (Hard Nucleophile): If forcing conditions are used, C5 can be substituted.

Critical Check: If you observe ring opening or tars, your nucleophile is likely attacking the C3-C6 bond. Lower the temperature and use a non-protic solvent (DMF or DMSO) to enhance the nucleophilicity of the anion without stabilizing the transition state for ring opening.

Module C: Radical Functionalization (Minisci)

Common Issue: "I am getting a mix of C4 and C5 alkylation, or low yields."

The "Protonation Rule"

Radical alkylation (Minisci) is highly sensitive to the protonation state of the pyridazine.

  • Neutral Media: The radical is nucleophilic; the heterocycle is electron-deficient. Attack occurs at the most electron-deficient site, often C4 .

  • Acidic Media (TFA/H2SO4): Protonation of N1/N2 lowers the LUMO energy significantly. This strongly directs nucleophilic radicals to C4 (and C5 if symmetric).

Protocol C: C4-Selective Alkylation

Based on Baran’s Sulfinate Protocols.

Reagents:

  • Substrate: Pyridazine derivative.[1][2][3][4][5]

  • Radical Source: Zinc sulfinate (

    
    ) or Carboxylic Acid + Persulfate.
    
  • Solvent: DMSO/H2O (for sulfinates) or TFA/DCM (for acids).

Workflow:

  • Setup: Dissolve pyridazine in a biphasic mixture of DCM and water (0.1 M).

  • Additives: Add TFA (5 equiv) to ensure full protonation of the pyridazine ring.

  • Initiation: Add the Zinc Sulfinate (3 equiv) and

    
    -BuOOH (3 equiv) at 0°C.
    
  • Mechanism: The alkyl radical is generated; the protonated pyridazine acts as a "radical sink" at C4.

Minisci_Flow start Substrate + Radical Source acid Add TFA (Acidic pH) start->acid neutral Neutral pH start->neutral path_acid N-Protonation LUMO Lowered acid->path_acid path_neut Neutral Ring neutral->path_neut res_acid High C4 Selectivity (Charge Control) path_acid->res_acid res_neut Mixture C3/C4/C5 (Orbital Control) path_neut->res_neut

Figure 2: Impact of pH on Minisci radical attack regioselectivity.

FAQ: Rapid Fire Troubleshooting

Q: I have a 3,6-dichloropyridazine. Which chlorine reacts first in a Suzuki coupling? A: In a symmetric 3,6-dichloropyridazine, they are equivalent. However, once the first coupling occurs (breaking symmetry), the second coupling becomes much slower due to the electron-donating nature of the new aryl/alkyl group. This allows for excellent mono-selectivity .

Q: Why does my lithiation yield a "sludge" instead of a clean product? A: Pyridazines are prone to dimerization or polymerization upon lithiation if the temperature rises above -78°C. Ensure your internal thermometer reads -78°C before adding the base. Consider using in-situ trapping (add electrophile mixed with the base) if the lithiated species is too unstable.

Q: Can I use the "Halogen Dance" to my advantage? A: Yes. If you need a 3,4-disubstituted pyridazine but only have 3-chloro-6-iodopyridazine, treating with LDA at higher temperatures (-40°C) can induce migration of the iodine to the C4 position, followed by trapping. This requires precise temperature optimization.

References

  • Knochel, P., et al. (2019).[2][3] "Lewis Acid Directed Regioselective Metalations of Pyridazine."[1][2][3] Angewandte Chemie International Edition. Link

  • Baran, P. S., et al. (2021).[6][7] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[7] Link

  • Bunnett, J. F. (1972). "The Halogen Dance."[8][9][10] Accounts of Chemical Research. (Foundational mechanism for halogen migration). Link

  • Maes, B. U. W. (2003). "Transition-metal-catalyzed C-C bond formation on pyridazines." Tetrahedron. Link

  • Schnell, S. D., et al. (2021).[5][6] "Lewis acid-mediated inverse electron demand Diels-Alder reaction... functionalized pyridazines." Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Technical Guide: Structural Elucidation and 13C NMR Assignment of 4-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive methodology for the complete spectral assignment of 4-Methylpyridazine-3-carbonitrile (C₆H₅N₃).

The Challenge: Pyridazine derivatives present unique challenges in NMR spectroscopy due to the electron-deficient nature of the 1,2-diazine ring. The adjacent nitrogen atoms cause significant deshielding, often compressing chemical shifts of ring carbons into a narrow downfield window (125–160 ppm). Furthermore, the presence of a nitrile group and a methyl substituent creates quaternary centers that are invisible in DEPT/APT experiments, rendering standard 1D assignment methods insufficient.

The Solution: This guide compares a standard 1D approach against an integrated 2D NMR workflow. We demonstrate that while 1D NMR provides basic inventory, Gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) is the critical "product" required for unambiguous assignment, specifically to distinguish the quaternary C3 and C4 positions.

Part 1: Structural Analysis & Predicted Shifts

Before experimental acquisition, a theoretical framework is required to establish expected chemical shift ranges.

Molecule: 4-Methylpyridazine-3-carbonitrile Formula: C₆H₅N₃ Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is limited)

Carbon Inventory
LabelTypeHybridizationElectronic EnvironmentPredicted Shift (δ, ppm)
C-Me CH₃sp³Methyl attached to aromatic ring15.0 – 22.0
CN CqspNitrile carbon114.0 – 118.0
C5 CHsp²Aromatic, β to Nitrogen126.0 – 130.0
C4 Cqsp²Aromatic, γ to Nitrogen, Methyl-substituted138.0 – 142.0
C3 Cqsp²Aromatic, α to Nitrogen, CN-substituted132.0 – 138.0
C6 CHsp²Aromatic, α to Nitrogen150.0 – 155.0

Note: The proximity to the electronegative nitrogens makes C3 and C6 the most deshielded ring carbons. However, substituent effects (CN vs Me) modulate these positions.

Part 2: Comparative Methodology

Method A: The "Standard" 1D Approach (13C + DEPT-135)

Status: Insufficient for Definitive Assignment

In a high-throughput environment, analysts often rely on a combination of proton-decoupled 13C NMR and DEPT-135.

  • Workflow: Run 13C → Run DEPT-135 → Match CH/CH3 phases.

  • The Failure Point:

    • DEPT-135 will successfully identify the Methyl (Up) and C5/C6 (Up/Down depending on phase parameters, usually Up for CH).

    • Ambiguity: DEPT signals vanish for quaternary carbons. You will be left with three quaternary signals (CN, C3, C4) and no direct way to distinguish C3 from C4 solely based on chemical shift rules, as both are substituted aromatic carbons.

Method B: The "Integrated" 2D Approach (HSQC + HMBC)

Status: Recommended (Gold Standard)

This method utilizes long-range proton-carbon coupling to "walk" around the ring.

  • Logic:

    • HSQC: Links the protons H5 and H6 to carbons C5 and C6 directly.

    • HMBC (The Key): The methyl protons (H-Me) provide the anchor.

      • 2-bond correlation (²J): H-Me → C4 (Strong).

      • 3-bond correlation (³J): H-Me → C3 and C5 (Weaker but visible).

    • Differentiation: Since C5 is already identified via HSQC, the other 3-bond correlation from the methyl group must be C3.

Part 3: Experimental Protocol

Sample Preparation
  • Concentration: Dissolve 15–20 mg of 4-Methylpyridazine-3-carbonitrile in 0.6 mL of solvent (CDCl₃ or DMSO-d₆).

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

  • Filtering: Filter through cotton or glass wool if any suspension remains.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)Relaxation Delay (D1)Notes
1H NMR zg301664k1.0 secReference spectrum.
13C {1H} zgpg30512–102464k2.0 secGood S/N required for quaternary C.
DEPT-135 dept13525632k2.0 secDistinguish CH/CH3 from Cq.
gHSQC hsqcetgp8–162k x 2561.5 sec1-bond coupling (¹J_CH = 145 Hz).
gHMBC hmbcgplpndqf16–324k x 5121.5 secLong-range (ⁿJ_CH = 8–10 Hz).

Part 4: Visualization of Assignment Logic

Diagram 1: The Decision Workflow

This diagram illustrates the logical flow from sample to final assignment, highlighting where Method A fails and Method B succeeds.

G Start Sample: 4-Methylpyridazine-3-carbonitrile Exp1D 1. Acquire 1D 13C & DEPT-135 Start->Exp1D Result1D Result: CH3, C5, C6 Identified. Ambiguity: C3, C4, CN (Quaternary) Exp1D->Result1D Exp2D 2. Acquire 2D HSQC & HMBC Result1D->Exp2D Method B Required HSQC HSQC Analysis: Confirm C5 (High Field Ar) & C6 (Low Field Ar) Exp2D->HSQC HMBC HMBC Analysis (Critical Step): Correlate Methyl Protons to Ring Exp2D->HMBC Final Final Assignment: C4 identified via 2J from Me C3 identified via 3J from Me HSQC->Final HMBC->Final

Caption: Logical workflow comparing the limitations of 1D analysis with the definitive resolution provided by 2D NMR.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific long-range couplings that solve the structure.

HMBC cluster_legend Key Me_H Methyl Protons (δ 2.5-2.7 ppm) C4 C4 (Quaternary) ~140 ppm Me_H->C4 2J (Strong) C3 C3 (Quaternary) ~135 ppm Me_H->C3 3J (Med) C5 C5 (Methine) ~128 ppm Me_H->C5 3J (Med) Legend Red Arrows = Observed HMBC Cross-peaks

Caption: HMBC connectivity map showing the critical correlations from the methyl protons that distinguish the quaternary carbons.

Part 5: Final Data Summary

The following table summarizes the expected assignment based on the integrated Method B.

Carbon LabelTypeChemical Shift (δ, ppm)*HMBC Correlations (from H-Me)
CN Cq116.5No correlation from Me
C5 CH128.2³J (Weak/Medium)
C3 Cq136.8³J (Medium)
C4 Cq140.5²J (Strong)
C6 CH152.1No correlation from Me
Me CH₃18.4-

*Note: Values are representative for CDCl₃.[1][2] Exact shifts may vary ±1-2 ppm depending on concentration and temperature.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • AIST Spectral Database for Organic Compounds (SDBS). (2024). General Pyridazine Shift Data. National Institute of Advanced Industrial Science and Technology.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Methylpyridazine-3-carbonitrile (CAS 106861-17-0). As a functionalized pyridazine, this molecule serves as a critical pharmacophore in drug development. However, its structural similarity to isomeric impurities (e.g., 5-methyl and 6-methyl analogs) poses significant analytical challenges.

This document moves beyond standard spectral libraries, offering a mechanistic breakdown of fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI) . It focuses on the "Ortho-Effect" —a diagnostic fragmentation mechanism unique to the 3,4-substitution pattern—to enable precise differentiation from structural alternatives.

Chemical Identity & Properties

PropertySpecification
Compound Name 4-Methylpyridazine-3-carbonitrile
CAS Number 106861-17-0
Molecular Formula C₆H₅N₃
Exact Mass 119.0483 Da
Structure Pyridazine ring (1,2-diazine) with vicinal Methyl (C4) and Cyano (C3) groups.[1]
Key Isomers 5-Methylpyridazine-3-carbonitrile, 6-Methylpyridazine-3-carbonitrile

Experimental Protocols

To replicate the fragmentation patterns described below, the following standardized protocols are recommended. These workflows ensure reproducibility and minimize in-source fragmentation variability.

Gas Chromatography-Mass Spectrometry (GC-MS / EI)
  • Ionization Energy: 70 eV (Standard EI).

  • Source Temperature: 230 °C.[1]

  • Transfer Line: 280 °C.

  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Injection: Split 10:1, 250 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS / ESI)
  • Ionization Mode: Positive Electrospray (+ESI).[2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for [M+H]+ stability).

  • Collision Energy (CID): Stepped 15–35 eV for MS/MS characterization.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

Fragmentation Mechanics & Pathway Analysis[3]

The fragmentation of 4-Methylpyridazine-3-carbonitrile is governed by the instability of the N=N bond in the pyridazine ring and the proximity of the methyl and nitrile groups.

Primary Fragmentation Events (EI & ESI CID)
Event A: Nitrogen Extrusion (The Pyridazine Signature)

The most dominant feature in pyridazine mass spectra is the loss of molecular nitrogen (N₂).

  • Mechanism: Retro-Diels-Alder (rDA) type collapse or radical-induced cleavage.

  • Transition: m/z 119 → m/z 91 (EI) or m/z 120 → m/z 92 (ESI, [M+H]+).

  • Result: Formation of a highly unsaturated radical cation [C₆H₅N]⁺˙.

Event B: The "Ortho-Effect" (Isomer Differentiator)

This is the critical diagnostic pathway. In the 4-methyl isomer, the methyl group at C4 is vicinal (adjacent) to the nitrile at C3.

  • Mechanism: A hydrogen atom transfers from the methyl group to the nitrile nitrogen or the ring nitrogen prior to fragmentation. This facilitates the elimination of HCN or H₂CN radicals.

  • Observation: An enhanced intensity of ions corresponding to [M - N2 - H]+ or [M - HCN]+ compared to the 5-methyl or 6-methyl isomers, where the substituents are too distant for this direct interaction.

Visualizing the Pathway

The following diagram illustrates the stepwise fragmentation, highlighting the branching pathways that distinguish this molecule.

FragmentationPathway cluster_ortho Diagnostic for 4-Methyl Isomer M Molecular Ion (M+) m/z 119 M_N2 [M - N2]+. (Loss of N2) m/z 91 M->M_N2 -28 Da (N2) Dominant Path M_HCN [M - HCN]+. (Loss of HCN) m/z 92 M->M_HCN -27 Da (HCN) Minor Path Frag_64 [C5H4]+ (Loss of HCN from m/z 91) m/z 64 M_N2->Frag_64 -27 Da (HCN) Ortho_Cyclic Cyclized Cation (Ortho-Effect Product) m/z 90/91 M_N2->Ortho_Cyclic -H / Rearrangement (Vicinal Interaction)

Figure 1: Proposed fragmentation pathway for 4-Methylpyridazine-3-carbonitrile. The "Ortho-Effect" branch is specific to the 3,4-substitution pattern.

Comparative Performance Analysis

This section objectively compares the analytical "performance" (detectability and specificity) of identifying the target molecule against its closest alternatives.

Comparison with Isomeric Alternatives (5-Methyl & 6-Methyl)

The primary challenge in drug development is distinguishing the 4-methyl target from 5-methyl impurities.

Feature4-Methylpyridazine-3-CN (Target)5-Methylpyridazine-3-CN (Alternative)Diagnostic Logic
Base Peak (EI) m/z 91 ([M-N₂]⁺)m/z 91 ([M-N₂]⁺)Both lose N₂ easily; base peak alone is non-diagnostic.
Ortho-Effect High Absent The 4-Me/3-CN proximity allows H-transfer. Look for elevated m/z 90 or m/z 64 ratios.
[M-H]⁺ Ion ProminentWeakBenzylic-like H-loss is facilitated by the adjacent CN group stabilizing the radical.
Retention Time IntermediateLate ElutingOn non-polar columns (e.g., Rtx-5MS), 4-substituted pyridazines typically elute before 5-substituted ones due to dipole shielding.
Comparison of Ionization Techniques (EI vs. ESI)
TechniqueSensitivityStructural InsightRecommendation
EI (70 eV) ModerateHigh Best for structural confirmation. The "hard" ionization forces the ring cleavage (loss of N₂) and ortho-rearrangements necessary to distinguish isomers.
ESI (+) High Low (Precursor dominant)Best for quantitation. It produces a strong [M+H]+ at m/z 120. However, without MS/MS (CID), isomers are indistinguishable.

Summary of Diagnostic Ions

Use the following table to validate the identity of your analyte.

m/z (EI)Ion IdentityRelative Abundance (Est.)Mechanistic Origin
119 M⁺˙40-60%Molecular ion; odd mass indicates odd nitrogen count (3 N).
92 [M - HCN]⁺˙10-20%Loss of nitrile group as HCN.
91 [M - N₂]⁺˙100% (Base) Collapse of pyridazine ring; formation of C₆H₅N radical cation.
64 [C₅H₄]⁺˙30-50%Secondary fragmentation of the m/z 91 ion (Loss of HCN).
52 [C₄H₄]⁺˙10-20%Further breakdown of the carbon skeleton.

Validation Check: If your spectrum shows a base peak at 119 instead of 91 under standard 70eV EI, check your source temperature. Low source temps can suppress the N₂ loss, leading to misidentification.

References

  • NIST Mass Spectrometry Data Center. 4-Methylpyridazine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[3] [Link]

  • Kramer, V., Medved, M., et al. The mass spectra of some pyridazines, pyrido-pyridazines and related compounds. Journal of Heterocyclic Chemistry.[4] [Link]

  • Gross, J. H. Mass Spectrometry: A Textbook (Fragmentation of Organic Ions). Springer. [Link]

  • Schwarz, H. Ortho-effects in organic mass spectrometry. Topics in Current Chemistry. [Link]

Sources

Comparative Guide to Synthetic Architectures for Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Pyridazines (1,2-diazines) are privileged scaffolds in modern drug discovery, valued for their ability to serve as bioisosteres for phenyl and pyridine rings while significantly altering physicochemical properties such as logP, aqueous solubility, and metabolic stability. However, the introduction of substituents—particularly in non-symmetrical patterns—remains a synthetic bottleneck.

This guide objectively compares the three dominant synthetic architectures:

  • Condensation Strategies (Constructive): Best for scalable, symmetrical 3,6-disubstituted cores.

  • Inverse Electron Demand Diels-Alder (IEDDA) (Cycloaddition): Unmatched for bioorthogonal applications and rapid library generation.

  • Late-Stage Functionalization (Minisci/Cross-Coupling): Essential for diversifying the pyridazine core at the C4/C5 positions.

Method A: Condensation of 1,4-Dicarbonyls (Paal-Knorr Type)

This classical approach remains the industrial standard for generating the pyridazine core de novo. It relies on the double condensation of hydrazine with a 1,4-dicarbonyl system.

Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of hydrazine on one carbonyl carbon, forming a hydrazone. This is followed by an intramolecular attack on the second carbonyl and subsequent dehydration. If the starting material is a saturated 1,4-diketone, an oxidative aromatization step (using reagents like Pd/C or DDQ) is required to convert the dihydropyridazine intermediate into the fully aromatic pyridazine.

Experimental Protocol: Synthesis of 3,6-Diphenylpyridazine

Target: High-yield synthesis of a symmetrical 3,6-diarylpyridazine.

Reagents:

  • 1,2-Dibenzoylethane (1,4-diketone precursor)

  • Hydrazine hydrate (64% or 80% solution)

  • Ethanol (solvent)[1]

  • Acetic acid (catalyst)

Workflow:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 1,2-dibenzoylethane in 50 mL of ethanol.

  • Addition: Add 12 mmol (1.2 equiv) of hydrazine hydrate. Add 0.5 mL of glacial acetic acid to catalyze the condensation.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor consumption of the diketone via TLC (Hexane/EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. The dihydro-intermediate or final product often precipitates.

  • Oxidation (if required): If the product remains as the 4,5-dihydro species (common with saturated linkers), treat the crude solid with DDQ (1.1 equiv) in toluene at reflux for 2 hours, or use Pd/C (10% wt) in refluxing p-cymene.

  • Purification: Filter the solid and recrystallize from ethanol/water.

Critical Note: For unsaturated 1,4-dicarbonyls (e.g., cis-1,2-dibenzoylethylene), the product is directly aromatic, and no oxidation step is needed.

Data & Performance
  • Yield: Typically 75–95%.

  • Scalability: High (kg scale feasible).

  • Limitation: Poor regiocontrol with unsymmetrical 1,4-dicarbonyls (yields mixtures of isomers).

Method B: Inverse Electron Demand Diels-Alder (IEDDA)[2][3][4]

The IEDDA reaction of 1,2,4,5-tetrazines with dienophiles (alkynes or strained alkenes) is a powerful "click" chemistry tool. It constructs the pyridazine ring by destroying a tetrazine core, releasing N₂ as the only byproduct.

Mechanistic Insight

The reaction is driven by the interaction between the LUMO of the electron-deficient tetrazine and the HOMO of the electron-rich dienophile.[2] The initial [4+2] cycloaddition yields a bicyclic intermediate that undergoes a retro-Diels-Alder reaction, expelling nitrogen gas.[2] This irreversible step provides a massive thermodynamic driving force.

Experimental Protocol: Tetrazine Ligation to Pyridazine

Target: Synthesis of a functionalized pyridazine via 3,6-di(2-pyridyl)-1,2,4,5-tetrazine.

Reagents:

  • 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (Pink/Red solid)[2]

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Dichloromethane (DCM) or Toluene

Workflow:

  • Setup: Dissolve 1.0 mmol of the tetrazine in 10 mL of DCM (for room temp) or Toluene (if heating is needed). The solution will be a vibrant magenta/red.

  • Addition: Add 1.1 mmol of the alkyne.

  • Reaction: Stir at room temperature. The reaction is self-indicating; the loss of the vibrant red color and evolution of nitrogen gas bubbles indicate progress.

    • Note: Electron-rich alkynes react faster. Electron-deficient alkynes may require heating to 60–80 °C.

  • Completion: Once the red color dissipates (turning pale yellow or colorless), the reaction is complete (typically 30 min to 4 hours).

  • Purification: Concentrate the solvent in vacuo. The residue is often the pure pyridazine. If necessary, purify via flash chromatography on silica gel.

Data & Performance
  • Yield: >90% (often quantitative).

  • Atom Economy: Excellent (only N₂ is lost).

  • Bioorthogonality: High. Compatible with aqueous media and biological environments.

Method C: Late-Stage Functionalization (Minisci Reaction)

For existing pyridazine cores, the Minisci reaction allows for the direct alkylation of the electron-deficient ring using carbon-centered radicals. This is crucial for adding metabolic "soft spots" or lipophilic groups to a lead compound.

Mechanistic Insight

A carbon radical (generated from a carboxylic acid via oxidative decarboxylation) attacks the protonated pyridazine (pyridinium species). The resulting radical cation loses a proton and an electron to re-aromatize. Regioselectivity is dominated by electronic effects, typically favoring C4/C5 positions ortho/para to the ring nitrogens.

Experimental Protocol: Ag-Catalyzed Decarboxylative Alkylation

Target: C4-alkylation of a substituted pyridazine.[3][4][5]

Reagents:

  • Pyridazine substrate (1.0 equiv)

  • Alkyl Carboxylic Acid (2–3 equiv) (Radical source)

  • Silver Nitrate (AgNO₃, 0.2 equiv)

  • Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 equiv)

  • Trifluoroacetic acid (TFA, 1.0 equiv)

  • Solvent: DCM/Water biphasic mixture (1:1)

Workflow:

  • Preparation: Dissolve the pyridazine (1 mmol) and carboxylic acid (3 mmol) in 5 mL DCM and 5 mL water.

  • Activation: Add TFA (1 mmol) to protonate the pyridazine ring (enhancing electrophilicity).

  • Catalyst Addition: Add AgNO₃ (0.2 mmol).

  • Initiation: Heat the mixture to 40 °C. Add (NH₄)₂S₂O₈ (1.5 mmol) portion-wise over 10 minutes to control radical generation.

  • Monitoring: Vigorous stirring is essential for the biphasic system. Monitor by LC-MS for conversion. Reaction time is typically 1–4 hours.

  • Workup: Basify with saturated NaHCO₃. Extract with DCM (3x).[6]

  • Purification: The crude mixture often contains mono- and di-alkylated products. Separate via preparative HPLC or careful column chromatography.

Data & Performance
  • Yield: Moderate (40–65%).

  • Selectivity: Often produces mixtures of regioisomers (C4 vs C5) and poly-alkylated products.

  • Utility: Unmatched for rapid analoging of complex molecules.

Comparative Analysis & Decision Matrix

The following table summarizes the operational parameters to guide method selection.

FeatureCondensation (Paal-Knorr)IEDDA (Tetrazine Click)Minisci (Radical C-H)
Primary Utility Building the CoreBio-conjugation / Library GenLate-Stage Diversification
Regiocontrol Low (unless symmetrical)High (substrate dependent)Moderate (electronic control)
Atom Economy Moderate (loss of 2 H₂O)High (loss of N₂)Low (excess reagents needed)
Scalability High (kg)Moderate (g)Low/Moderate (mg to g)
Reaction Conditions Harsh (Reflux, Acid/Base)Mild (RT, Neutral)Oxidative/Acidic
Key Limitation Availability of 1,4-diketonesSynthesis of Tetrazine precursorMixture of isomers
Visualizing the Synthetic Logic

PyridazineSynthesis cluster_0 Mechanism Key Start Target Pyridazine Structure CoreExists Does the Pyridazine core already exist? Start->CoreExists Symmetry Is the substitution pattern symmetrical? Bioorthogonal Is bioorthogonality/speed required? Symmetry->Bioorthogonal No (Unsymmetrical) Method1 METHOD A: Condensation (1,4-Dicarbonyl + Hydrazine) Symmetry->Method1 Yes (3,6-Symmetrical) CoreExists->Symmetry No (De Novo Synthesis) Method3 METHOD C: Minisci C-H Activation (Radical Alkylation) CoreExists->Method3 Yes (Diversification) Bioorthogonal->Method1 No (If 1,4-diketone available) Method2 METHOD B: IEDDA (Tetrazine + Alkyne) Bioorthogonal->Method2 Yes (Click Chem)

Caption: Decision tree for selecting the optimal synthetic route based on structural symmetry and stage of development.

References

  • Condensation Methodology: Synthesis of Pyridazines via Condensation of 1,4-Dicarbonyls. Thieme Connect (Science of Synthesis).

  • IEDDA Application: Inverse Electron Demand Diels-Alder Reactions in Chemical Biology. RSC Publishing.

  • Minisci Reaction: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. NIH/PubMed (Baran Lab).

  • Tetrazine Ligation Protocol: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine: A Technical Guide. BenchChem.

  • General Review: Recent Advances in Pyridazine Chemistry. ResearchGate.

Sources

Comparative analysis of pyridazine vs. pyridine scaffolds in drug design

[1]

Executive Summary: The Diazine Advantage?

In the landscape of medicinal chemistry, the pyridine ring is ubiquitous, appearing in over 95 FDA-approved drugs.[1] However, the pyridazine scaffold (1,2-diazine) has emerged as a powerful bioisostere, often termed a "privileged structure" for its ability to drastically alter physicochemical properties while maintaining aromaticity.

This guide provides a technical comparison between Pyridine and Pyridazine scaffolds.[2][3] While pyridine offers higher basicity and well-mapped synthetic routes, pyridazine excels in lowering lipophilicity (LogP) and offering unique hydrogen-bonding geometries.[3] This analysis explores when and why to deploy a scaffold hop from pyridine to pyridazine, supported by experimental protocols for validation.

Physicochemical Profiling

The decision to switch from a pyridine to a pyridazine core is rarely arbitrary; it is usually driven by the need to correct specific molecular flaws, such as poor solubility or high metabolic clearance.

Comparative Data Matrix
PropertyPyridine (C₅H₅N)Pyridazine (C₅H₄N₂)Impact on Drug Design
Basicity (pKa of conjugate acid) ~5.2~2.3Pyridazine is significantly less basic, reducing the likelihood of lysosomal trapping and off-target hERG binding.
Lipophilicity (ClogP) 0.65-0.72Critical Differentiator: Pyridazine lowers LogP by ~1.4 units, drastically improving aqueous solubility.
Dipole Moment (D) 2.23.9 - 4.2Higher polarity of pyridazine enhances water solubility but may reduce permeability if not balanced.
H-Bond Acceptors 12Pyridazine offers a "dual acceptor" motif, crucial for specific binding pockets (e.g., kinases).
Aromaticity Index (I₆) 8679Slightly reduced aromaticity in pyridazine makes it more susceptible to certain nucleophilic attacks but retains stability.
The "Magic Nitrogen" Effect

The insertion of the second nitrogen atom adjacent to the first (the alpha-effect) creates a unique electronic environment.

  • Solubility: The dramatic drop in LogP is the primary driver for this scaffold hop. Unlike adding solubilizing tails (which add MW), changing the core lowers LogP without increasing molecular weight significantly.

  • Binding: The lone pair repulsion in pyridazine makes the nitrogen atoms more electron-rich than expected for a diazine, yet the pKa remains low. This allows pyridazine to act as a weak base but a strong H-bond acceptor.[4]

Synthetic Accessibility & Skeletal Editing[5][6]

Historically, pyridazine synthesis was "dissonant," requiring 1,4-dicarbonyl precursors (often unstable) and hydrazine.[3] Pyridines, conversely, are "consonant" (1,3- or 1,5-dicarbonyls) and easier to make.[3]

Recent Breakthrough: New "Skeletal Editing" methodologies (e.g., J. Am. Chem. Soc. 2023) allow the direct conversion of Pyridines to Pyridazines. This changes the strategic landscape, allowing late-stage diversification of pyridine-based lead compounds.[5][6]

Comparison of Synthetic Pathways

SynthesisComparisoncluster_pyridinePyridine Synthesis (Traditional)cluster_pyridazinePyridazine Synthesis (Traditional)cluster_editingModern Skeletal EditingP11,5-DicarbonylsP3Pyridine CoreP1->P3CyclizationP2Ammonia SourceP2->P3Z11,4-Dicarbonyls(Unstable)Z3Pyridazine CoreZ1->Z3CondensationZ2HydrazineZ2->Z3E1Existing Pyridine DrugE2N-AminationE1->E2One-Pot SequenceE3Ring Expansion/ContractionE2->E3One-Pot SequenceE4Pyridazine AnalogE3->E4One-Pot Sequence

Figure 1: Contrast between traditional de novo synthesis and modern skeletal editing for accessing pyridazine scaffolds.

ADME/Tox & Metabolic Stability

Metabolic Soft Spots
  • Pyridine: Prone to N-oxidation (by FMOs or CYPs) and C-oxidation at the 2-position (alpha to nitrogen) by aldehyde oxidase (AO).

  • Pyridazine: The 3-position (alpha to nitrogen) is similarly vulnerable to AO. However, the lower lipophilicity often reduces the overall affinity for CYP enzymes (which prefer lipophilic substrates), potentially improving metabolic stability (Cl_int).

Toxicity Signals[7]
  • Pyridine: Generally safe, but reactive metabolites (epoxides) can form if the ring is electron-rich.

  • Pyridazine: Hydrazine release is a theoretical concern but rare in stable aromatic systems. The main advantage is the reduction of hERG inhibition risk due to lower basicity (pKa ~2.3 vs 5.2), as hERG binding often correlates with basic amine centers.

Experimental Protocols

To objectively compare these scaffolds in your lead series, rely on these self-validating protocols.

Protocol A: Comparative Lipophilicity (LogD) & pKa Determination

Rationale: Calculated LogP is often inaccurate for diazines due to specific solvation effects. Experimental determination is mandatory.

Materials:

  • Test Compounds (Pyridine analog vs. Pyridazine analog)

  • Potentiometric Titrator (e.g., Sirius T3) or Shake-Flask Setup

  • Octanol/Water saturated buffers.

Workflow:

  • pKa Measurement:

    • Prepare 10 mM stock in DMSO.

    • Perform potentiometric titration from pH 2.0 to 12.0.

    • Validation: Pyridazine should show no ionization above pH 3.0. If pKa > 4 is observed, check for impurities or ring-opening.

  • LogD7.4 Measurement (Shake-Flask):

    • Equilibrate Octanol and Phosphate Buffer (pH 7.4) for 24h.

    • Spike compound (50 µM final) into the biphasic system.

    • Shake for 1 hour at 25°C; Centrifuge to separate phases.

    • Analyze both phases via LC-MS/MS.

    • Calculation:

      
      
      
    • Success Criterion: The pyridazine analog should exhibit a LogD at least 1.0 unit lower than the pyridine analog.

Protocol B: Microsomal Stability & N-Oxide Monitoring

Rationale: Distinguish between general clearance and scaffold-specific oxidation.

Workflow:

  • Incubation:

    • Incubate compounds (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • LC-MS/MS analysis monitoring parent ion [M+H]+.

  • Metabolite Scouting (Crucial Step):

    • specifically scan for +16 Da shifts (Oxygen insertion).

    • Differentiation:

      • Pyridine N-Oxide: Retention time shift is usually small; fragmentation often shows loss of Oxygen (-16).

      • Pyridazine N-Oxide: Often more polar than pyridine N-oxides.

    • Interpretation: If Pyridazine clearance is high (>50 µL/min/mg) and mediated by AO (Aldehyde Oxidase), add an AO inhibitor (e.g., Hydralazine) to confirm. Pyridazines are notorious AO substrates.

Decision Framework: When to Hop?

Use this logic flow to determine if a Pyridine-to-Pyridazine hop is warranted for your lead compound.

DecisionTreeStartCurrent Lead: Pyridine ScaffoldIssueIdentify Primary LiabilityStart->IssueSolubilityPoor Solubility?Issue->SolubilityhERGhERG Liability?Issue->hERGMetabHigh CYP Clearance?Issue->MetabHop1HOP RECOMMENDEDPyridazine lowers LogP ~1.4 unitsSolubility->Hop1YesHop2HOP RECOMMENDEDLower pKa reduces cation-pi interactionhERG->Hop2YesCheckCHECK AO LIABILITYPyridazine may introduceAldehyde Oxidase clearanceMetab->CheckMaybe

Figure 2: Strategic decision tree for scaffold hopping from Pyridine to Pyridazine.

Conclusion

The transition from pyridine to pyridazine is a high-impact strategy in modern drug design.[5] While pyridine remains the workhorse for basic binding interactions, pyridazine offers a superior profile for solubility enhancement and hERG risk reduction . The trade-off lies in synthetic complexity (though mitigating via skeletal editing) and the potential for Aldehyde Oxidase metabolism.

Recommendation: For lead compounds exhibiting high lipophilicity (LogP > 3) or solubility-limited absorption, prioritize the synthesis of the direct pyridazine analogue.

References

  • Pyridine-to-Pyridazine Skeletal Editing

    • Title: Skeletal editing of pyridines to pyridazines.[3][5]

    • Source:Journal of the American Chemical Society, 2023.
    • URL:[Link]

  • Physicochemical Properties of Diazines

    • Title: The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery.[3][4]

    • Source:Journal of Medicinal Chemistry, 2023.
    • URL:[Link]

  • Scaffold Hopping & Metabolic Stability

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[7]

    • Source:Expert Opinion on Drug Metabolism & Toxicology, 2019.
    • URL:[Link]

  • Aldehyde Oxidase Metabolism

    • Title: Aldehyde Oxidase in Drug Development: Structure, Mechanism, and Species Differences.
    • Source:Drug Metabolism Reviews, 2010.
    • URL:[Link]

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat 4-Methylpyridazine-3-carbonitrile as standard organic waste. Due to the presence of the nitrile (cyano) moiety on the electron-deficient pyridazine ring, this compound presents a dual hazard: acute toxicity and potential hydrogen cyanide (HCN) evolution if exposed to acidic conditions.

Immediate Operational Rules:

  • NO ACIDS: Never allow this compound to contact acidic waste streams (pH < 7).

  • SEGREGATION: Segregate as "Toxic Organic - Nitrile Bearing."

  • DESTRUCTION: The only validated disposal method is high-temperature incineration with afterburner scrubbing.

Chemical Profile & Hazard Logic

To manage risk, you must understand the molecule's reactivity. The pyridazine ring increases the electrophilicity of the nitrile group, making it more susceptible to nucleophilic attack and metabolic hydrolysis.

ParameterData
Chemical Name 4-Methylpyridazine-3-carbonitrile
CAS Number 106861-17-0
Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Functional Groups Pyridazine (1,2-diazine), Nitrile (-C≡N)
Primary Hazard Acute Toxicity (Oral/Dermal), Skin/Eye Irritant
Reactivity Hazard Releases Hydrogen Cyanide (HCN) gas upon contact with strong acids or strong oxidizers.[1]
The Mechanism of Risk

The nitrile group (-CN) is stable under neutral conditions. However, in the presence of acid (


), hydrolysis occurs:


Note: Under uncontrolled acidic conditions, or in the presence of certain reducing agents, the equilibrium can shift to release free HCN gas, which is instantly lethal in confined laboratory spaces.

Decision Logic & Workflow

The following flowchart outlines the mandatory decision process for disposing of 4-Methylpyridazine-3-carbonitrile. This is a self-validating system: you cannot proceed to the next step without verifying the previous condition.

DisposalWorkflow Start Waste Generation (4-Methylpyridazine-3-carbonitrile) StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DoubleBag Double Bag in Polyethylene (4 mil) Solid->DoubleBag LabelSolid Label: TOXIC SOLID (Organic Nitrile) DoubleBag->LabelSolid Storage Satellite Accumulation Area (Segregated from Acids) LabelSolid->Storage PHCheck CRITICAL CHECK: Is pH > 7? Liquid->PHCheck AdjustPH Adjust to pH 9-10 (Use NaOH) PHCheck->AdjustPH No (Acidic) SolventCheck Check Solvent Compatibility (Halogenated vs Non-Halogenated) PHCheck->SolventCheck Yes (Basic/Neutral) AdjustPH->PHCheck LabelLiquid Label: TOXIC LIQUID (Contains Nitriles) SolventCheck->LabelLiquid LabelLiquid->Storage Pickup EHS Pickup / Incineration Storage->Pickup

Figure 1: Decision matrix for the segregation and packaging of nitrile-bearing waste. Note the critical pH control loop for liquid waste.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired or Surplus)

Context: You have a vial of pure powder that is no longer needed.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.

  • Secondary Containment: Place the primary container inside a clear, 4-mil polyethylene bag. Seal with tape.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Methylpyridazine-3-carbonitrile" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant.[2][3]

    • Special Note: Write "ORGANIC NITRILE - DO NOT COMPACT" to alert waste handlers.

  • Storage: Store in the "Toxic/Organic" bin. Do not store in the same secondary tray as acids (e.g., HCl, H₂SO₄).

Scenario B: Liquid Waste (Mother Liquors/HPLC Waste)

Context: You have dissolved the compound in Methanol, DCM, or DMSO.

  • pH Validation (Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be ≥ 7.

    • Action: If acidic, slowly add 1N NaOH or saturated Sodium Bicarbonate until pH is basic (pH 9-10 is ideal to ensure nitrile stability).

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform : Dispose in "Halogenated Waste" carboy.

    • If dissolved in Methanol/Acetone/DMSO : Dispose in "Non-Halogenated Organic" carboy.

  • Carboy Management:

    • Ensure the carboy is compatible (HDPE or Glass).

    • Venting: Use a vented cap if available to prevent pressure buildup, though nitrogen evolution is unlikely if pH is controlled.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty vial three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste stream (see Scenario B).

  • Defacement: Deface the label on the empty vial.

  • Glass Disposal: Discard the clean, dry vial in the "Broken Glass/Sharps" container (unless your facility requires "P-listed" empty containers to be treated as hazardous waste—consult local EHS, though this compound is generally not P-listed by specific name).

Emergency Procedures: Spill Management

Stop Work Authority: If a spill occurs, immediately halt all nearby work.

  • Evacuate & Ventilate: If the spill is >5 grams or outside a fume hood, evacuate the lab. Nitriles can vaporize or create dust.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor/acid gas cartridges if outside a hood.

  • Neutralization (The "No-Acid" Rule):

    • DO NOT use standard acid-based neutralizers.

    • Absorb liquids with vermiculite or chemically inert absorbent pads .

    • For solids, cover with wet paper towels (water only) to prevent dust, then scoop.

  • Decontamination:

    • Wash the surface with a mild detergent and water.[4]

    • Advanced Decon: A 1% Sodium Hypochlorite (Bleach) solution can be used to oxidize trace residues, but only in a well-ventilated area, as this reaction is exothermic.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12236166, 4-Methylpyridazine-3-carbonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health (NIH) - Office of Research Services. Waste Disposal Guide: Organic Nitriles and Cyanides. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Methylpyridazine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-Methylpyridazine-3-carbonitrile as a high-potency intermediate. The presence of the nitrile moiety attached to a nitrogen-heterocycle (pyridazine) presents a dual risk: rapid systemic toxicity via dermal absorption and metabolic release of cyanide ions upon ingestion or inhalation.

Core Directive: Do not handle on an open bench. All manipulations must occur within a certified chemical fume hood.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I emphasize that safety protocols are not merely bureaucratic hurdles but biological necessities. The specific risks of this compound stem from its structural functional groups:

  • Nitrile Group (-CN): While less immediately lethal than inorganic cyanides, organic nitriles metabolize in the liver (via cytochrome P450) to release free cyanide ions, leading to cytotoxic hypoxia.

  • Pyridazine Ring: Nitrogen heterocycles are known sensitizers and irritants. They facilitate transdermal transport, meaning the chemical can cross the skin barrier rapidly, carrying the toxic nitrile payload into the bloodstream.

Risk Logic Visualization

The following diagram illustrates the decision-making pathway for selecting controls based on the compound's state (Solid vs. Solution).

RiskAssessment Chemical 4-Methylpyridazine- 3-carbonitrile State Physical State? Chemical->State Solid Neat Solid State->Solid Solution In Solution State->Solution Risk_Solid Risk: Dust Inhalation & Surface Contamination Solid->Risk_Solid Risk_Sol Risk: Solvent-Facilitated Permeation Solution->Risk_Sol Control_Solid Control: Static Dissipative Balance Enclosure Risk_Solid->Control_Solid Control_Sol Control: Glove Material Matched to Solvent Risk_Sol->Control_Sol

Figure 1: Risk Assessment Logic Flow.[1] Determining safety controls based on the physical state of the reagent.

PPE Matrix: The Defense System

Standard "lab safety" advice is often insufficient for drug intermediates. Below is the specific PPE configuration required for handling 4-Methylpyridazine-3-carbonitrile.

Table 1: PPE Specifications
Protection ZoneEquipment StandardTechnical Justification
Respiratory Primary: Fume Hood (Face velocity 80–100 fpm). Secondary: Full-face respirator with OV/P100 cartridges (Emergency only).N95 masks do not protect against organic vapors or nitrile metabolism byproducts. Positive pressure is required if the hood fails.
Dermal (Hands) Double-Gloving Protocol: 1. Inner: 4-mil Nitrile (inspection layer).2. Outer: 5-8 mil Nitrile (sacrificial layer).Note: Use Silver Shield (Laminate) gloves if dissolved in DCM or DMF.Nitrile rubber offers good splash protection for the solid. However, chlorinated solvents (often used in synthesis) permeate nitrile in <2 minutes, carrying the toxin with them.
Ocular ANSI Z87.1 Chemical Splash Goggles.Safety glasses are insufficient due to the risk of airborne dust entering the tear ducts (lacrimal absorption).
Body Tyvek® Sleeves + Flame Resistant Lab Coat.The wrist gap between the glove and coat is the most common exposure point. Tyvek sleeves bridge this gap.

Operational Protocol: A Self-Validating System

This protocol is designed to be "self-validating," meaning the completion of one step creates the safety condition for the next.

Phase A: Preparation (The "Zero State")
  • Quench Station Setup: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or 1M NaOH in the fume hood before opening the chemical vial. This is your immediate neutralization agent for spills.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Pyridazine nitriles are often fluffy solids that carry static charge; without control, they will "jump" onto your gloves/sleeves during weighing.

Phase B: Active Handling
  • Donning Sequence: Inner gloves → Lab coat → Tyvek sleeves (taped to gloves) → Outer gloves → Goggles.

  • Weighing:

    • Never weigh on an open bench.

    • Use a disposable anti-static weighing boat.

    • After transfer, immediately wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe and dispose of the wipe as hazardous waste.

Phase C: Decontamination (The "Exit Strategy")
  • Solvent Wash: Rinse the empty weighing boat with acetone/methanol into the reaction vessel to ensure quantitative transfer and preliminary decontamination.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove Tyvek sleeves.

    • Remove Lab coat.

    • Remove inner gloves (avoid touching the skin).

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Workflow Visualization

HandlingProtocol Start START: Preparation Quench 1. Prepare 10% Bleach Quench Station Start->Quench Static 2. Neutralize Static (Ionizing Fan) Quench->Static Weigh 3. Transfer in Hood (Closed Vessel) Static->Weigh Wipe 4. Decon Vessel Exterior (Solvent Wipe) Weigh->Wipe Wipe->Weigh Spill Detected? Waste 5. Solid Waste to High-BTU Stream Wipe->Waste Wash 6. Hand Wash (Cool Water) Waste->Wash

Figure 2: Operational Workflow. Note the mandatory decontamination step (Step 4) before the vessel leaves the hood.

Emergency Response & Disposal

Exposure Scenarios[1][2][3][4]
  • Skin Contact: Do not use solvents to wash skin (this accelerates absorption). Wash with soap and copious amounts of water for 15 minutes.

  • Inhalation: Move to fresh air immediately. If breathing is labored, emergency personnel must consider potential cyanide toxicity protocols (oxygen administration).

  • Spill Cleanup:

    • Cover spill with absorbent pads.

    • Soak pads with 10% bleach solution (oxidizes the nitrile).

    • Wait 15 minutes.

    • Collect as hazardous waste.

Disposal[4][5]
  • Waste Stream: Do not mix with general organic trash. Segregate into "Toxic Organic Waste" containers.

  • Labeling: Clearly tag waste with "Contains Organic Nitriles - Toxic."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10889 (4-Methylpyridine analog data for structural toxicity inference). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2] Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyridazine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Methylpyridazine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.